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Orgaran-dermatan sulfate

Cat. No.: B10828661
M. Wt: 936.8 g/mol
InChI Key: TZADOBFCMDCWTC-FUSXTLMJSA-N
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Description

Overview of Glycosaminoglycans and Proteoglycans

Classification and General Characteristics of Glycosaminoglycans

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides made up of repeating disaccharide units. wikipedia.orgnih.govtestbook.com These molecules are also known as mucopolysaccharides due to their lubricating and viscous properties. testbook.combyjus.com A key feature of GAGs is their strong negative charge, which is a result of sulfate (B86663) or carboxylate groups present on most of the monosaccharide units. nih.govbyjus.com This high negative charge allows GAGs to attract and bind large amounts of water, contributing to the hydration and swelling pressure of tissues, which helps them resist compression. nih.govlongdom.org

The synthesis of most GAGs occurs in the Golgi apparatus, where they are attached to a core protein to form proteoglycans. wikipedia.orgbyjus.com An exception is hyaluronic acid, which is synthesized at the plasma membrane and is not typically sulfated or covalently linked to a protein core. nih.gov

GAGs are classified into four main groups based on their core disaccharide structures. wikipedia.orgnih.govbiologists.com

Glycosaminoglycan Group Core Disaccharide Units Primary Linkage to Protein
Heparin/Heparan Sulfate (HSGAGs) Uronic acid (GlcA or IdoA) and N-acetylglucosamine (GlcNAc)O-linked to Serine
Chondroitin (B13769445) Sulfate/Dermatan Sulfate (CSGAGs) Uronic acid (GlcA or IdoA) and N-acetylgalactosamine (GalNAc)O-linked to Serine
Keratan Sulfate (KS) Galactose and N-acetylglucosamine (GlcNAc)O-linked or N-linked
Hyaluronic Acid (HA) D-glucuronic acid (GlcA) and N-acetylglucosamine (GlcNAc)Not covalently linked to protein

Role of Proteoglycans in Extracellular Matrix and Cell Surface

Proteoglycans are a diverse group of macromolecules composed of a core protein covalently attached to one or more glycosaminoglycan (GAG) chains. nih.govnih.gov They are found in virtually all extracellular matrices (ECM), on cell surfaces, and even within intracellular compartments, where they perform a wide array of functions. nih.govharvard.edu

Within the ECM, proteoglycans are crucial for maintaining tissue architecture and biomechanical properties. longdom.org Their ability to attract water provides hydration and resilience against compressional forces, a function exemplified by aggrecan in cartilage. nih.govlongdom.org Beyond this structural role, proteoglycans like decorin interact with and regulate the formation of collagen fibrils. nih.gov

On the cell surface, proteoglycans such as syndecans and glypicans act as co-receptors that modulate critical cellular processes. nih.govharvard.edu By binding to a wide variety of ligands—including growth factors, chemokines, and ECM components—they influence cell adhesion, migration, proliferation, and differentiation. nih.govfrontiersin.org This interaction is fundamental to tissue development, inflammation, wound repair, and other complex biological events. nih.govnih.gov The GAG chains, particularly heparan sulfate, are responsible for the majority of these ligand-binding functions. nih.gov

Distinctive Structural Features of Dermatan Sulfate

Dermatan sulfate (DS), also known as chondroitin sulfate B, is a natural glycosaminoglycan primarily found in skin, blood vessels, heart valves, and tendons. bioiberica.comoup.com It is classified as a member of the chondroitin sulfate/dermatan sulfate (CS/DS) family. wikipedia.orgnih.gov

Disaccharide Composition and Linkages

Dermatan sulfate is a linear polysaccharide composed of repeating disaccharide units. bioiberica.comoup.com Each unit consists of an N-acetyl-D-galactosamine (GalNAc) linked to a hexuronic acid. oup.com What distinguishes dermatan sulfate is that this hexuronic acid can be either L-iduronic acid (IdoA) or its C-5 epimer, D-glucuronic acid (GlcA). oup.comresearchgate.netplos.org Therefore, DS is a copolymer containing both types of uronic acids. nih.gov The monosaccharides are connected by alternating β(1→4) and β(1→3) glycosidic linkages. bioiberica.com

Significance of Iduronic Acid Content and Configuration

The presence of L-iduronic acid (IdoA) is the defining structural feature that differentiates dermatan sulfate from chondroitin sulfate. nih.govuzh.ch IdoA is formed by the enzymatic epimerization of D-glucuronic acid (GlcA) residues within the growing polysaccharide chain. researchgate.netplos.orgnih.gov This conversion is catalyzed by dermatan sulfate epimerases (DS-epi1 and DS-epi2). plos.orgnih.gov

The structural configuration of IdoA imparts significantly greater flexibility to the polysaccharide chain compared to the more rigid structure conferred by GlcA. nih.govplos.orgnih.gov This enhanced flexibility is crucial for the biological activity of dermatan sulfate, as it allows the chain to adopt specific conformations required for binding to various proteins, including growth factors and heparin cofactor II. nih.govoup.comscienceopen.com This ability to interact with a diverse range of molecules underlies its involvement in cellular processes like cell migration, proliferation, and wound healing. nih.govnih.gov

Sulfation Patterns and Heterogeneity (2-O, 4-O, 6-O)

The biological functions of dermatan sulfate are further diversified by complex and heterogeneous sulfation patterns. oup.com Sulfate groups can be added at several positions on the disaccharide units by specific sulfotransferases in the Golgi apparatus. nih.govnih.govresearchgate.net

The most common sulfation sites are:

C-4 position of GalNAc (4-O-sulfation) oup.comuzh.ch

C-6 position of GalNAc (6-O-sulfation) oup.com

C-2 position of IdoA (2-O-sulfation) oup.comuzh.ch

This variability results in a range of sulfated structures along the dermatan sulfate chain. uzh.ch For instance, the disulfated disaccharide iduronic acid-2-O-sulfate-N-acetyl-D-galactosamine-4-O-sulfate is a biologically important structure. oup.comoup.com The specific arrangement of these sulfated motifs, such as blocks of 4-O-sulfated IdoA-containing units, creates unique binding sites for proteins, thereby dictating the molecule's specific biological activity. oup.com The combination of IdoA content and sulfation pattern heterogeneity allows dermatan sulfate to participate in a wide array of specific biological interactions. plos.org

Sulfation Position Monosaccharide Unit Significance
2-O-sulfate L-iduronic acid (IdoA)Contributes to the formation of binding sites for proteins like heparin cofactor II. oup.comresearchgate.net
4-O-sulfate N-acetylgalactosamine (GalNAc)The most predominant sulfation in many mammalian tissues; essential for creating functional domains and interacting with growth factors. nih.govoup.comencyclopedia.pub
6-O-sulfate N-acetylgalactosamine (GalNAc)Varies by tissue and species; contributes to the structural diversity and function of the chain. oup.comresearchgate.net
Disulfated Units IdoA and GalNAcHighly sulfated regions, such as IdoA(2S)-GalNAc(4S), often exhibit potent biological activity. oup.comnih.govencyclopedia.pub

Chain Length and Polymerization Degrees

The chain length and degree of polymerization of dermatan sulfate (DS), a complex glycosaminoglycan, are critical determinants of its biological functions. These structural characteristics exhibit significant variability depending on the tissue source, species, and even the specific proteoglycan to which the DS chain is attached. This heterogeneity in length contributes to the diverse roles of dermatan sulfate in various physiological and pathological processes.

The length of a dermatan sulfate chain is defined by the number of repeating disaccharide units, which consist of N-acetylgalactosamine (GalNAc) and L-iduronic acid (IdoA) or its epimer, D-glucuronic acid (GlcA). numberanalytics.com This number is referred to as the degree of polymerization (dp). The molecular weight of a DS chain is directly related to its degree of polymerization.

Research has shown that dermatan sulfate chains can have a wide range of molecular weights, typically falling between 12 and 45 kDa, with an average molecular weight of approximately 25 kDa. jscimedcentral.com However, specific examples from different biological sources illustrate a broader spectrum. For instance, DS isolated from the skin of the ray Raja montagui has an average molecular weight of 39 kDa, while DS from porcine intestinal mucosa is smaller, with a mass average molecular weight of 17.5 kDa. researchgate.net Similarly, chondroitin sulfate/dermatan sulfate (CS/DS) from the skin of Atlantic bluefin tuna has a molecular mass of about 24.07 kDa. rsc.org

The degree of polymerization shows similar variability. For example, the dermatan sulfate chain of the proteoglycan decorin, isolated from porcine skin, has been shown to consist of 14 to 40 saccharide residues (dp14–40). nih.gov In a broader context, CS/DS chains are often composed of over 50 disaccharide units. mpg.de This variability is not random; it is a regulated process influenced by the expression and activity of specific enzymes during its biosynthesis. openbiochemistryjournal.comoup.com

The structural complexity arising from variable chain lengths is further compounded by the pattern of sulfation along the chain. However, focusing solely on the polymerization, the length of the dermatan sulfate chain is a key factor in its interaction with other molecules, such as growth factors and collagen, thereby influencing processes like tissue morphogenesis and wound healing. bibliotekanauki.plresearchgate.net For instance, the binding affinity of certain proteins to dermatan sulfate can be dependent on a minimum chain length.

The following tables provide a summary of reported molecular weights and degrees of polymerization for dermatan sulfate from various biological sources, illustrating the significant diversity in chain length.

Table 1: Molecular Weight of Dermatan Sulfate from Various Biological Sources

Biological Source Molecular Weight (kDa) Reference
General Range 12 - 45 jscimedcentral.com
Ray Skin (Raja montagui) 39 researchgate.net
Ray Skin (Raja montagui) 31.2 researchgate.net
Porcine Intestinal Mucosa 17.5 researchgate.net
Atlantic Bluefin Tuna Skin 24.07 rsc.org
Porcine Skin (Decorin) ~6 nih.gov

Table 2: Degree of Polymerization of Dermatan Sulfate

Source/Context Degree of Polymerization (dp) Number of Disaccharide Units Reference
Porcine Skin Decorin GAG 14 - 40 saccharide residues 7 - 20 nih.gov
General CS/DS Chains > 100 saccharide residues > 50 mpg.de
Bikunin Chondroitin Sulfate 27 - 39 saccharide residues ~13 - 19 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H44N2O29S2 B10828661 Orgaran-dermatan sulfate

Properties

Molecular Formula

C28H44N2O29S2

Molecular Weight

936.8 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-6-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-4-yl]oxy-6-carboxy-3,5-dihydroxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C28H44N2O29S2/c1-5(33)29-9-18(16(58-60(45,46)47)7(3-31)51-25(9)44)53-28-15(39)20(14(38)22(57-28)24(42)43)55-26-10(30-6(2)34)19(17(8(4-32)52-26)59-61(48,49)50)54-27-13(37)11(35)12(36)21(56-27)23(40)41/h7-22,25-28,31-32,35-39,44H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,40,41)(H,42,43)(H,45,46,47)(H,48,49,50)/t7-,8-,9-,10-,11+,12+,13-,14+,15-,16+,17+,18-,19-,20+,21-,22-,25-,26+,27-,28-/m1/s1

InChI Key

TZADOBFCMDCWTC-FUSXTLMJSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)OS(=O)(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)OS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)C(=O)O)O)O)O)NC(=O)C)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)O)OC3C(C(C(C(O3)CO)OS(=O)(=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C)O

Origin of Product

United States

Biosynthesis and Post Translational Modification of Dermatan Sulfate

Initiation of Glycosaminoglycan Chain Synthesis

The journey of dermatan sulfate (B86663) synthesis begins with the formation of a foundational structure common to several types of GAGs, including chondroitin (B13769445) sulfate and heparan sulfate. glycoforum.gr.jpresearchgate.net This process is a meticulously orchestrated series of enzymatic events occurring within the cellular compartments of the endoplasmic reticulum and Golgi apparatus. nih.govnih.gov

Common Tetrasaccharide Linkage Region to Core Proteins

The synthesis of most proteoglycans is initiated by the attachment of a specific tetrasaccharide linker to a serine residue within the core protein. glycoforum.gr.jpopenbiochemistryjournal.com This conserved linker region has the structure GlcAβ1-3Galβ1-3Galβ1-4Xylβ1-O-Ser, where GlcA represents glucuronic acid, Gal is galactose, and Xyl is xylose. glycoforum.gr.jpfrontiersin.org The assembly of this tetrasaccharide is a sequential process catalyzed by a series of specific glycosyltransferases:

Xylosyltransferase (XylT): This enzyme initiates the entire process by transferring a xylose molecule from UDP-xylose to the hydroxyl group of a specific serine residue on the core protein. glycoforum.gr.jpreactome.org

β4-Galactosyltransferase I (GalT-I): Following the addition of xylose, GalT-I adds the first galactose residue. glycoforum.gr.jpreactome.org

β3-Galactosyltransferase II (GalT-II): A second galactose residue is then attached by GalT-II. glycoforum.gr.jpreactome.org

β3-Glucuronyltransferase I (GlcAT-I): The tetrasaccharide linkage is completed by the addition of a glucuronic acid residue by GlcAT-I. glycoforum.gr.jpreactome.org

The formation of this common linker is a critical juncture, as the subsequent addition of the fifth sugar determines whether a chondroitin/dermatan sulfate chain or a heparan sulfate chain will be synthesized. reactome.orgnih.gov

Enzymatic Steps in Backbone Elongation

Once the tetrasaccharide linker is in place, the elongation of the chondroitin backbone, the precursor to dermatan sulfate, commences. This process involves the alternating addition of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA) residues. reactome.orgfrontiersin.org

The key enzymes responsible for this polymerization are chondroitin synthases (CHSY), which possess dual glycosyltransferase activities. frontiersin.orgjst.go.jp These enzymes, including members of the CHSY family like CHSY1 and CHSY3, as well as chondroitin polymerizing factor (CHPF), work in concert to extend the polysaccharide chain. frontiersin.orgjst.go.jp The addition of the first GalNAc residue to the linker region is a determining step for CS biosynthesis. nih.gov The subsequent alternating additions of GlcA and GalNAc are catalyzed by the glucuronyltransferase and N-acetylgalactosaminyltransferase activities of the chondroitin synthase complexes. frontiersin.orgfrontiersin.org

Epimerization Pathways

The defining step in the conversion of chondroitin sulfate to dermatan sulfate is the epimerization of D-glucuronic acid (GlcA) residues into L-iduronic acid (IdoA) residues. nih.govopenbiochemistryjournal.com This structural alteration is crucial for the biological functions of dermatan sulfate. nih.gov

Glucuronic Acid to Iduronic Acid Conversion by Dermatan Sulfate Epimerases (DSE1, DSE2)

The conversion of GlcA to IdoA is catalyzed by a family of enzymes known as dermatan sulfate epimerases (DSEs). frontiersin.orgnih.gov In humans, two such enzymes have been identified: DSE1 (also known as DS-epi1) and DSE2 (also known as DS-epi2 or DSEL). nih.govplos.org These enzymes act on the already formed chondroitin polymer, modifying the C5 carboxyl group of GlcA residues. nih.govmdpi.com

DSE1 and DSE2 are encoded by the DSE and DSEL genes, respectively. nih.govwikipedia.org While both enzymes catalyze the same fundamental reaction, they exhibit differences in their protein structure and tissue distribution, suggesting distinct roles in the fine-tuning of dermatan sulfate structure. nih.govresearchgate.net The reaction is reversible, meaning the epimerases can convert GlcA to IdoA and vice versa, although the in vivo process appears to be largely unidirectional towards IdoA formation. nih.gov

Regulation of Epimerase Activity and Tissue Distribution

The activity of dermatan sulfate epimerases is not uniform and is subject to regulation, leading to the formation of dermatan sulfate chains with varying IdoA content and distribution. DSE1 is the predominant epimerase in most tissues, with the notable exception of the brain, where DSE2 is the major enzyme. nih.govoup.com

The expression of both Dse and Dsel is developmentally regulated, with partially overlapping expression patterns in various tissues during embryonic development, including the eyes, brain, and neural crest. plos.org The activity of DSE1 is significantly enhanced by the concurrent action of dermatan 4-O-sulfotransferase 1 (D4ST1), an enzyme involved in the sulfation of GalNAc residues adjacent to the newly formed IdoA. nih.gov This interplay suggests a coordinated mechanism for the generation of specific IdoA-rich domains within the dermatan sulfate chain. Furthermore, DSE1, DSE2, and D4ST1 can form homomeric and heteromeric complexes within the Golgi apparatus, indicating a high level of organization in the biosynthetic machinery. nih.gov

Sulfation Mechanisms and Specificity

Following epimerization, the dermatan sulfate chain undergoes further modification through sulfation. This process involves the addition of sulfate groups to specific positions on the sugar residues, a step that is critical for creating the structural diversity and functional specificity of dermatan sulfate. sigmaaldrich.comjscimedcentral.com

The sulfation of dermatan sulfate is carried out by a family of sulfotransferases that transfer a sulfate group from the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the polysaccharide chain. frontiersin.orgoup.com The primary sites of sulfation in dermatan sulfate are:

C4 of N-acetylgalactosamine (GalNAc): This is a predominant modification, catalyzed by dermatan 4-O-sulfotransferase (D4ST). frontiersin.orgjscimedcentral.com The 4-O-sulfation of GalNAc residues adjacent to IdoA is particularly important as it prevents the back-epimerization of IdoA to GlcA, effectively locking in the dermatan sulfate structure. nih.govjscimedcentral.com

C6 of GalNAc: Sulfation at this position also occurs, carried out by chondroitin 6-O-sulfotransferase (C6ST). jscimedcentral.com

C2 of L-iduronic acid (IdoA): The uronyl 2-O-sulfotransferase (UST) can add a sulfate group to the C2 position of IdoA residues. frontiersin.orgjscimedcentral.com

The pattern of sulfation is not random and is influenced by the preceding epimerization step. For instance, D4ST1 specifically acts on GalNAc residues that are adjacent to IdoA. nih.gov This enzymatic specificity, combined with the regulated expression and activity of the various sulfotransferases, results in the generation of dermatan sulfate chains with distinct sulfation patterns, which in turn dictate their ability to interact with a wide range of proteins and mediate diverse biological functions. oup.comsigmaaldrich.com

Table 1: Key Enzymes in Dermatan Sulfate Biosynthesis

Enzyme Gene Function
Xylosyltransferase (XylT) XYLT1, XYLT2 Initiates GAG chain synthesis by adding xylose to the core protein. glycoforum.gr.jpreactome.org
β4-Galactosyltransferase I (GalT-I) B4GALT7 Adds the first galactose to the linkage region. glycoforum.gr.jpreactome.org
β3-Galactosyltransferase II (GalT-II) B3GALT6 Adds the second galactose to the linkage region. glycoforum.gr.jpresearchgate.net
β3-Glucuronyltransferase I (GlcAT-I) B3GAT3 Completes the tetrasaccharide linker by adding glucuronic acid. glycoforum.gr.jpresearchgate.net
Chondroitin Synthase (CHSY) CHSY1, CHSY3 Elongates the chondroitin backbone with alternating GlcA and GalNAc. frontiersin.orgjst.go.jp
Dermatan Sulfate Epimerase 1 (DSE1) DSE Converts GlcA to IdoA in the chondroitin backbone. nih.govwikipedia.org
Dermatan Sulfate Epimerase 2 (DSE2) DSEL Converts GlcA to IdoA, predominantly in the brain. mdpi.comnih.gov
Dermatan 4-O-Sulfotransferase 1 (D4ST1) CHST14 Sulfates the C4 position of GalNAc adjacent to IdoA. frontiersin.orgjscimedcentral.com
Uronyl 2-O-Sulfotransferase (UST) UST Sulfates the C2 position of IdoA. frontiersin.orgjscimedcentral.com

Table 2: Chemical Compounds Mentioned

Compound Name
Dermatan sulfate
Orgaran
Chondroitin sulfate
L-iduronic acid
D-glucuronic acid
N-acetylgalactosamine
Xylose
Galactose
Heparan sulfate
3'-phosphoadenosine 5'-phosphosulfate (PAPS)
UDP-xylose
UDP-galactose
UDP-glucuronic acid

Role of Sulfotransferases (e.g., D4ST, UST, GalNAc4S-6ST)

The structural diversity and biological activity of dermatan sulfate are largely determined by the pattern of sulfation, a process catalyzed by a group of enzymes known as sulfotransferases. jscimedcentral.comuzh.ch These enzymes transfer a sulfate group from the universal donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to specific positions on the N-acetylgalactosamine (GalNAc) and iduronic acid (IdoA) residues of the growing polysaccharide chain. mdpi.comfrontiersin.orgnih.gov

Key sulfotransferases involved in dermatan sulfate biosynthesis include:

Dermatan 4-O-sulfotransferase (D4ST): This enzyme, encoded by the CHST14 gene, is a key player in DS biosynthesis. mdpi.comfrontiersin.org It specifically catalyzes the transfer of a sulfate group to the C-4 position of GalNAc residues that are adjacent to IdoA residues. mdpi.comnih.govoup.comnih.gov This 4-O-sulfation is crucial for creating the characteristic IdoA-containing blocks within the dermatan sulfate chain. oup.comnih.gov Studies have shown that a reduction in D4ST-1 activity leads to a significant decrease in these IdoA blocks and aberrant 4-O-sulfation. oup.comnih.gov This enzyme is indispensable for the formation of important functional domains in dermatan sulfate and its role cannot be compensated for by other 4-O-sulfotransferases. nih.govresearchgate.net

Uronyl 2-O-sulfotransferase (UST): UST is responsible for the sulfation at the C-2 position of uronic acid residues, which can be either IdoA or glucuronic acid (GlcA). frontiersin.orgoup.comnih.gov This 2-O-sulfation adds another layer of complexity to the dermatan sulfate structure and contributes to its biological functions. mdpi.com The expression of UST has been observed to increase during the development of the cerebellum, suggesting a role in neural development. oup.com

N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST): This enzyme, encoded by the CHST15 gene, adds a sulfate group to the C-6 position of GalNAc residues that are already sulfated at the C-4 position. jscimedcentral.comfrontiersin.orgresearchgate.net This results in the formation of disulfated GalNAc residues (GalNAc(4,6-O-disulfate)). researchgate.netnih.gov GalNAc4S-6ST and the resulting disulfated structures have been implicated in various pathological conditions, including central nervous system injury and cancer development. researchgate.netnih.gov

The coordinated action of these and other sulfotransferases results in the generation of specific sulfation patterns along the dermatan sulfate chain, which ultimately dictates its biological properties and interactions with other molecules. glycoforum.gr.jp

Impact of Sulfation Patterns on Dermatan Sulfate Properties

The specific arrangement of sulfate groups along the dermatan sulfate chain, known as the sulfation pattern, is a critical determinant of its physicochemical properties and biological functions. numberanalytics.comnumberanalytics.comnih.govacs.org This pattern creates a high negative charge density, which influences the molecule's conformation and its interactions with various proteins. numberanalytics.com

The sulfation pattern has a profound impact on several key properties of dermatan sulfate:

Conformational Rigidity: Increased sulfation leads to a more rigid and linear structure of the dermatan sulfate chain. nih.govacs.org This is due to the electrostatic repulsion between the negatively charged sulfate groups, which restricts the flexibility of the polysaccharide backbone. nih.govacs.org Molecular dynamics simulations have shown that highly sulfated dermatan sulfate chains exhibit reduced flexibility and a more extended conformation. nih.govacs.org

Protein Binding and Biological Activity: The specific sulfation motifs create binding sites for a wide range of proteins, including growth factors, cytokines, and extracellular matrix components. mdpi.comnumberanalytics.commdpi.com For example, the presence of 4-O-sulfated IdoA blocks is essential for the binding of fibroblast growth factor 2 (FGF-2) and hepatocyte growth factor. oup.com The interaction with these proteins can modulate critical cellular processes such as cell proliferation, differentiation, and adhesion. numberanalytics.commdpi.com Alterations in sulfation patterns can, therefore, have significant consequences for tissue development and homeostasis. mdpi.com

Neuritogenic and Neuroprotective Properties: The sulfation pattern of dermatan sulfate is important for its effects on nerve cells. nih.gov Studies have shown that different sulfation patterns can influence the ability of dermatan sulfate to promote neurite outgrowth (neuritogenic activity) and protect neurons from damage. nih.gov For instance, a specific dermatan sulfate with a unique sulfation pattern from the ascidian Phallusia nigra demonstrated a potent neuritogenic effect at low concentrations. nih.gov

Anticoagulant Activity: Dermatan sulfate exhibits anticoagulant properties, which are influenced by its sulfation pattern. numberanalytics.comnumberanalytics.com The ability of dermatan sulfate to inhibit blood clotting is mediated through its interaction with heparin cofactor II. numberanalytics.com

The heterogeneity of sulfation patterns allows for a vast repertoire of dermatan sulfate structures, each with potentially unique biological activities. This structural diversity enables dermatan sulfate to participate in a wide array of physiological and pathological processes. jscimedcentral.comlu.se

Intracellular Compartmentation of Biosynthetic Processes (Endoplasmic Reticulum, Golgi Apparatus)

The biosynthesis of dermatan sulfate is a spatially and temporally organized process that occurs within specific compartments of the cell, primarily the endoplasmic reticulum (ER) and the Golgi apparatus. openbiochemistryjournal.comresearchgate.netfrontiersin.orgnih.gov

The journey begins in the endoplasmic reticulum , where the core protein of the proteoglycan is synthesized. nih.gov The initial step of glycosaminoglycan (GAG) chain synthesis, the attachment of a xylose residue to a specific serine on the core protein, also commences in the ER. mdpi.comresearchgate.net Some early modifications, such as phosphorylation of the precursor, can also occur in this compartment. nih.gov

The nascent proteoglycan then transits to the Golgi apparatus , which is the primary site for the elongation and modification of the GAG chain. researchgate.netnih.gov The Golgi is a series of flattened membrane-bound sacs, or cisternae, organized into cis, medial, and trans compartments. The enzymatic reactions of dermatan sulfate biosynthesis are distributed across these compartments:

Cis- and Medial-Golgi: The assembly of the tetrasaccharide linkage region continues in the early cis- and medial-Golgi with the addition of two galactose residues. researchgate.net

Medial- and Trans-Golgi: The linkage region is completed in the medial- and trans-Golgi with the addition of a glucuronic acid residue. researchgate.net Following this, the alternating addition of N-acetylgalactosamine and glucuronic acid residues to form the chondroitin polymer backbone takes place. researchgate.net

Golgi Compartments (General): The crucial modification steps of epimerization and sulfation occur as the chain traverses the Golgi. openbiochemistryjournal.comresearchgate.net The various sulfotransferases, such as D4ST, UST, and GalNAc4S-6ST, are resident enzymes of the Golgi and act on the growing chain. openbiochemistryjournal.comjscimedcentral.com The precise sub-Golgi localization of each enzyme contributes to the specific sulfation pattern of the final dermatan sulfate molecule. Studies using inhibitors of intracellular transport have shown that processes like 4-sulfation and uronic acid epimerization are affected by disruptions to Golgi transport. nih.gov

This compartmentalization ensures the sequential and orderly assembly and modification of the dermatan sulfate chain, leading to the generation of a structurally complex and functionally diverse molecule. nih.gov

Catabolism and Degradation of Dermatan Sulfate

Lysosomal Degradation Pathways

The lysosomal degradation of dermatan sulfate (B86663) is the primary pathway for its catabolism. nih.gov Once dermatan sulfate proteoglycans are internalized by the cell through endocytosis, they are delivered to the lysosomes. nih.gov These organelles contain a host of acidic hydrolases that work in a coordinated manner to completely break down the dermatan sulfate chains. pharmacy180.com

The complete degradation of dermatan sulfate requires the synergistic action of several lysosomal enzymes, each with a specific role in cleaving particular bonds within the polysaccharide chain. nih.gov Deficiencies in any of these enzymes can lead to the accumulation of partially degraded dermatan sulfate, resulting in a group of genetic disorders known as mucopolysaccharidoses (MPS). nih.govresearchgate.net

α-L-iduronidase (IDUA): This exoglycosidase is a crucial enzyme that hydrolyzes the α-L-iduronic acid residues at the non-reducing end of the dermatan sulfate chain. pnas.orgnih.govpnas.org Its action is essential for the subsequent degradation of the chain. reactome.org A deficiency in α-L-iduronidase leads to Mucopolysaccharidosis type I (MPS I). pnas.org

Sulfatases: Several sulfatases are required to remove the sulfate groups from the dermatan sulfate chain, as most glycosidases cannot act on sulfated sugar residues. pharmacy180.comglycoforum.gr.jp Key sulfatases in this pathway include:

Iduronate-2-sulfatase (IDS): This enzyme removes the sulfate group from the C2 position of L-iduronic acid residues. nih.govglycoforum.gr.jp Its deficiency causes Mucopolysaccharidosis type II (Hunter syndrome). nih.gov

N-acetylgalactosamine-4-sulfatase (ARSB or Arylsulfatase B): This sulfatase is responsible for cleaving the sulfate group from the C4 position of N-acetylgalactosamine residues. nih.govresearchgate.net A lack of this enzyme results in Mucopolysaccharidosis type VI (Maroteaux-Lamy syndrome). nih.gov

β-N-acetylhexosaminidase: This enzyme exists in two major isoforms, Hexosaminidase A and Hexosaminidase B. frontiersin.org It is responsible for cleaving the terminal N-acetylgalactosamine residues from the non-reducing end of the dermatan sulfate chain after the removal of sulfate groups. nih.gov

It is important to note that while bacterial enzymes like chondroitinase can degrade dermatan sulfate through an elimination reaction, this is not the mechanism employed in mammalian lysosomal degradation. frontiersin.orgnih.gov Mammalian degradation relies on hydrolases. nih.gov

EnzymeFunction in Dermatan Sulfate DegradationAssociated Disorder (if deficient)
α-L-iduronidase (IDUA) Cleaves terminal α-L-iduronic acid residues. pnas.orgreactome.orgMucopolysaccharidosis I (MPS I) pnas.org
Iduronate-2-sulfatase (IDS) Removes sulfate from the C2 position of iduronic acid. nih.govglycoforum.gr.jpMucopolysaccharidosis II (MPS II) nih.gov
N-acetylgalactosamine-4-sulfatase (ARSB) Removes sulfate from the C4 position of N-acetylgalactosamine. nih.govresearchgate.netMucopolysaccharidosis VI (MPS VI) nih.gov
β-N-acetylhexosaminidase Cleaves terminal N-acetylgalactosamine residues. nih.govTay-Sachs and Sandhoff diseases (related to ganglioside degradation)

The degradation of dermatan sulfate in the lysosome proceeds in a highly ordered, stepwise manner, starting from the non-reducing end of the polysaccharide chain. pharmacy180.comnih.gov This sequential process ensures the complete breakdown of the molecule into its basic components, which can then be recycled by the cell.

The process generally follows these steps:

Desulfation: The first step in the degradation of a sulfated sugar residue is the removal of the sulfate group by a specific sulfatase. For instance, an iduronate-2-sulfate residue must first be acted upon by iduronate-2-sulfatase before the iduronic acid can be cleaved. glycoforum.gr.jp Similarly, N-acetylgalactosamine-4-sulfate is a substrate for N-acetylgalactosamine-4-sulfatase. researchgate.net

Glycosidic Bond Cleavage: Following desulfation, an exoglycosidase cleaves the terminal sugar residue. For example, after the removal of the sulfate group from iduronic acid, α-L-iduronidase can then hydrolyze the terminal iduronic acid residue. glycoforum.gr.jp

Repetitive Action: This sequence of desulfation followed by glycosidase action is repeated until the entire dermatan sulfate chain is broken down into monosaccharides. nih.gov

This "last on, first off" principle, where the last group added during synthesis is the first to be removed during degradation, is a fundamental concept in the catabolism of glycosaminoglycans. pharmacy180.com

Extracellular Enzymatic Remodeling

While the complete catabolism of dermatan sulfate occurs within the lysosomes, enzymatic modifications can also take place in the extracellular matrix. This remodeling can alter the structure and function of dermatan sulfate proteoglycans, influencing cell signaling and matrix organization.

In mammals, an endo-type enzyme that specifically degrades dermatan sulfate has not been identified. glycoforum.gr.jp The degradation appears to be primarily driven by the sequential action of exo-enzymes within the lysosome. glycoforum.gr.jp However, some remodeling of proteoglycans in the extracellular space can occur.

Bacterial systems, in contrast, possess a variety of endo- and exo-lyases, often referred to as chondroitinases (e.g., chondroitinase ABC, B, and AC), which can cleave dermatan sulfate chains into smaller oligosaccharides. nih.govnih.gov These enzymes act through an elimination mechanism, which is distinct from the hydrolytic action of lysosomal enzymes. frontiersin.org While not part of the intrinsic mammalian degradation pathway, these bacterial enzymes are valuable tools for the structural analysis of dermatan sulfate. nih.gov

Dermatan sulfate chains are covalently attached to core proteins to form proteoglycans, which are often integrated into the cell membrane or the extracellular matrix. frontiersin.org The release of soluble dermatan sulfate or dermatan sulfate-containing fragments into the extracellular space can be initiated by the proteolytic cleavage of the proteoglycan core protein.

Matrix metalloproteinases (MMPs) are a family of enzymes that can cleave the core proteins of cell-surface proteoglycans, such as syndecans, in a process known as "shedding". nih.gov This shedding releases the extracellular domain of the proteoglycan, which includes the attached dermatan sulfate chains, into the surrounding environment. These soluble proteoglycan fragments can then be endocytosed by cells for lysosomal degradation. nih.gov

Furthermore, the initial proteolytic cleavage of the core protein is a critical step that makes the dermatan sulfate chains accessible to the degradative enzymes within the lysosome. nih.gov Studies have shown that inhibiting this proteolytic step can hinder the subsequent degradation of the polysaccharide chain. nih.gov This highlights the interplay between proteolysis and glycosaminoglycan catabolism.

Molecular Interactions and Binding Specificity of Dermatan Sulfate

General Principles of Glycosaminoglycan-Protein Interactions

The interaction between glycosaminoglycans, including dermatan sulfate (B86663), and proteins is a complex process that underpins many physiological and pathological events. nih.gov These interactions are crucial for processes such as cell signaling, adhesion, and the regulation of enzyme activity. oup.comnih.gov

Glycosaminoglycans are characterized by their high density of negative charges, stemming from sulfate and carboxyl groups on their sugar residues. chemrxiv.org This polyanionic nature is a primary driver of their interactions with proteins, which are often mediated by electrostatic forces. fu-berlin.dechemrxiv.org Positively charged amino acid residues on the surface of proteins, such as lysine and arginine, form electrostatic bonds with the negatively charged groups on the GAG chain. nih.gov These charge-based interactions are fundamental to the initial association between GAGs and their protein partners. fu-berlin.dechemrxiv.org The innate negative charge of GAGs is at the core of their bioactivity, enabling spontaneous complex formation with positively charged biomolecules. tandfonline.com

While electrostatic interactions provide the initial attraction, the specificity of GAG-protein binding is determined by more precise structural features. nih.gov The arrangement of sulfate groups along the dermatan sulfate chain, often referred to as the "sulfation code," creates unique patterns that are recognized by specific proteins. nih.gov The chain length, the sequence of iduronic and glucuronic acids, and the pattern of sulfation at various positions on the sugar rings all contribute to this code. oup.com This structural heterogeneity allows dermatan sulfate to interact with a wide range of proteins with high specificity. nih.gov The controlled enzymatic processes of epimerization (conversion of GlcA to IdoA) and sulfation encrypt functional information into the GAG chain, dictating its binding affinity and functional interactions with protein partners. oup.com

Interactions with Coagulation Cascade Proteins

Dermatan sulfate plays a significant role in the regulation of the coagulation cascade, primarily through its interaction with heparin cofactor II (HCII). mdpi.com

Dermatan sulfate is a potent catalyst for the inhibition of thrombin by heparin cofactor II. acs.orgnih.govresearchgate.net In the absence of a GAG catalyst, HCII inhibits thrombin at a very slow rate. ahajournals.org However, the presence of dermatan sulfate can increase this rate by approximately 1000-fold. acs.orgnih.govresearchgate.net This dramatic acceleration is achieved through a template mechanism where dermatan sulfate provides a surface to which both HCII and thrombin can bind, bringing them into close proximity and facilitating their interaction. nih.govresearchgate.netnih.gov This interaction is highly specific to thrombin, as HCII does not significantly inhibit other coagulation proteases. ahajournals.orgnih.gov

The high-affinity binding of dermatan sulfate to HCII is dependent on a specific and rare structural motif within the polysaccharide chain. acs.org Research has identified a specific hexasaccharide sequence as the minimal fragment that binds to HCII with high affinity. nih.govresearchgate.net This high-affinity hexasaccharide has a defined structure consisting of repeating disulfated disaccharide units. nih.govresearchgate.net

The structure is characterized by the following sequence: IdoA(2-SO4)-GalNAc(4-SO4)-IdoA(2-SO4)-GalNAc(4-SO4)-IdoA(2-SO4)-GalNAc(4-SO4). nih.govresearchgate.net The presence of 2-O-sulfated iduronic acid and 4-O-sulfated N-acetylgalactosamine is critical for this interaction. nih.govresearchgate.net Since this specific disaccharide unit comprises only a small fraction of the entire dermatan sulfate polymer, its clustering during biosynthesis is necessary to create the high-affinity binding site for HCII. nih.govresearchgate.net While HCII can bind to other GAGs like heparin, its interaction with dermatan sulfate is preferential for specific structures, suggesting distinct, though overlapping, binding sites. nih.gov

Below is an interactive data table summarizing the structural requirements for HCII binding.

FeatureRequirement for High-Affinity HCII Binding
Minimal Size Hexasaccharide nih.govresearchgate.net
Key Disaccharide Unit IdoA(2-SO4)-GalNAc(4-SO4) nih.govresearchgate.net
Uronic Acid 2-O-sulfated L-iduronic acid (IdoA(2-SO4)) nih.govresearchgate.net
Hexosamine 4-O-sulfated N-acetyl-D-galactosamine (GalNAc(4-SO4)) nih.govresearchgate.net

Modulation of Growth Factor and Cytokine Activity

Dermatan sulfate proteoglycans are integral components of the extracellular matrix and cell surfaces, where they interact with and modulate the activity of various growth factors and cytokines. oup.commdpi.comfrontiersin.org These interactions are vital for regulating cellular processes like proliferation, migration, and differentiation. uss.cl

Dermatan sulfate has been shown to bind to several members of the fibroblast growth factor (FGF) family, including FGF-2 and FGF-7, which are important in processes like wound repair and angiogenesis. nih.gov The interaction is size-dependent, with a minimum oligosaccharide length required for activity; an octasaccharide for FGF-2 and a decasaccharide for FGF-7. nih.gov The activity is also influenced by the sulfation pattern, with a preference for monosulfated, particularly 4-O-sulfated, disaccharides. nih.gov

Hepatocyte growth factor/scatter factor (HGF/SF) also binds to dermatan sulfate, although with a lower affinity compared to heparan sulfate. oup.com The minimal DS binding unit for HGF/SF is an octasaccharide containing unsulfated iduronic acid residues combined with 4-O-sulfated GalNAc. oup.com Dermatan sulfate can enhance the proliferative and migratory responses of myoblasts to HGF and FGF-2. uss.cl

Furthermore, dermatan sulfate may play a role in modulating the availability and signaling of cytokines like interferon-gamma (IFN-γ), potentially by facilitating its presentation to immune cells. nih.gov

The table below provides a summary of dermatan sulfate's interactions with selected growth factors.

Growth Factor/CytokineMinimal Binding SizeKey Structural FeaturesBiological Outcome
Fibroblast Growth Factor-2 (FGF-2) Octasaccharide nih.govRich in monosulfated, 4-O-sulfated disaccharides and iduronic acid. nih.govPromotion of cell proliferation. nih.gov
Fibroblast Growth Factor-7 (FGF-7) Decasaccharide nih.govRich in monosulfated, 4-O-sulfated disaccharides and iduronic acid. nih.govPromotion of cell proliferation. nih.gov
Hepatocyte Growth Factor/Scatter Factor (HGF/SF) Octasaccharide oup.comUnsulfated IdoA residues with 4-O-sulfated GalNAc. oup.comEnhanced cell proliferation and migration. uss.cl
Interferon-gamma (IFN-γ) Not specifiedNot specifiedPotential modulation of cytokine availability and signaling. nih.gov

Binding to Fibroblast Growth Factors (FGF-1, FGF-2, FGF-7)

Dermatan sulfate has been shown to interact with and potentiate the activity of several members of the fibroblast growth factor (FGF) family, which are key regulators of cell proliferation, differentiation, and wound healing. nih.gov Notably, dermatan sulfate binds to and activates FGF-2 and FGF-7. nih.gov The structural requirements for these interactions have been investigated, revealing that a minimum oligosaccharide size is necessary for biological activity. For FGF-2, an octasaccharide is the minimal length required for activation, while for FGF-7, a decasaccharide is needed. nih.gov

The sulfation pattern of dermatan sulfate is a critical determinant of its FGF-binding capacity. Research indicates that active fractions of dermatan sulfate are rich in monosulfated disaccharides, with a particular prevalence of 4-O-sulfation. nih.gov Interestingly, increasing the degree of sulfation does not necessarily enhance activity; in fact, highly sulfated preparations can lead to decreased or abolished cell proliferation in response to FGF-2 and FGF-7. nih.gov This suggests a specific structural requirement for optimal potentiation of FGF activity. Furthermore, in the context of wound repair, dermatan sulfate exhibits greater potency than heparan sulfate in enabling FGF-10-mediated receptor stimulation, with structural variants of 10 to 20 disaccharides containing iduronic acid showing maximal activity. elifesciences.orgnih.gov Dermatan sulfate is considered the principal cofactor for FGF-7, particularly in the skin where it is the predominant glycosaminoglycan. nih.govrsc.org

Growth FactorMinimum Active Size (Oligosaccharide)Key Structural Features for Activity
FGF-2 OctasaccharideRich in monosulfated (primarily 4-O-sulfated) disaccharides and iduronic acid.
FGF-7 DecasaccharideRich in monosulfated (primarily 4-O-sulfated) disaccharides and iduronic acid.
FGF-10 10-20 DisaccharidesContains iduronic acid; shows greater potency than heparan sulfate.

Interaction with Hepatocyte Growth Factor/Scatter Factor (HGF/SF)

Hepatocyte Growth Factor/Scatter Factor (HGF/SF) is a pleiotropic cytokine that binds to both heparan sulfate and dermatan sulfate. oup.com The interaction with dermatan sulfate is characterized as a strong, high-affinity binding with an equilibrium dissociation constant (KD) of approximately 19.7 nM. nih.govoup.com This interaction, however, is 10- to 100-fold weaker than that observed with heparan sulfate, primarily due to a faster dissociation rate. nih.govoup.com

The minimal size of a dermatan sulfate oligosaccharide that demonstrates significant affinity for HGF/SF is an octasaccharide. nih.govoup.com The binding is facilitated by sequences containing unsulfated iduronate residues combined with 4-O-sulfated N-acetylgalactosamine. nih.gov This interaction is biologically significant, as the binding of HGF/SF to dermatan sulfate can lead to the stimulation of the MAP kinase pathway, a critical signaling cascade involved in cell growth and motility. oup.comnih.gov This represents a key example of a high-affinity interaction between a growth factor and dermatan sulfate, highlighting its important role in modulating the activity of paracrine-acting factors. nih.gov

Engagement with Chemokines (IL-8, MIP-1α, RANTES, MCP-1)

Dermatan sulfate also interacts with various chemokines, which are small cytokines involved in orchestrating cell migration during inflammation and immune responses. atsjournals.org The binding of chemokines to glycosaminoglycans like dermatan sulfate is thought to be crucial for establishing chemokine gradients and presenting them to their receptors on target cells.

Several chemokines, including Interleukin-8 (IL-8), Macrophage Inflammatory Protein-1α (MIP-1α), RANTES (Regulated on Activation, Normal T cell Expressed and Secreted; also known as CCL5), and Monocyte Chemoattractant Protein-1 (MCP-1; also known as CCL2), have been shown to bind to dermatan sulfate. atsjournals.org The affinity of these interactions can vary. For instance, RANTES exhibits a binding preference in the order of heparin > dermatan sulfate > heparan sulfate = chondroitin (B13769445) sulfate. atsjournals.org The presence of iduronic acid in dermatan sulfate appears to be a key factor in this interaction. atsjournals.org

Studies using nuclear magnetic resonance (NMR) spectroscopy to investigate the binding of chemokines such as CXCL1 and CXCL5 to dermatan sulfate have shown that the dimer form of the chemokine binds with higher affinity than the monomer. nih.govnih.gov The binding of IL-8 to dermatan sulfate is characterized by electrostatic interactions with basic amino acid residues on the chemokine's surface. mdpi.com While the interaction of dermatan sulfate with MIP-1α has been noted, detailed binding characteristics are less defined. atsjournals.org In the case of MCP-1, dermatan sulfate has been observed to reduce its production, suggesting an indirect regulatory role. mdpi.com

ChemokineKnown Interaction with Dermatan Sulfate
IL-8 Binds via electrostatic interactions; binding preference is lower than for heparin and heparan sulfate. acs.org
MIP-1α Binds to dermatan sulfate. atsjournals.org
RANTES (CCL5) Binds with submicromolar affinity; interaction involves the BBXB motif. oup.comatsjournals.org
MCP-1 (CCL2) Dermatan sulfate can reduce its production. mdpi.com

Role as Stabilizers, Cofactors, and Coreceptors

Glycosaminoglycans, including dermatan sulfate, serve as essential modulators of protein function by acting as stabilizers, cofactors, and coreceptors. In these roles, they facilitate the interaction between ligands and their receptors, protect proteins from proteolytic degradation, and localize signaling molecules to specific cellular compartments.

Dermatan sulfate is a prime example of a cofactor, particularly for FGF-7, where it is the principal glycosaminoglycan required for its activity, especially in the skin. nih.govrsc.org By binding to both the growth factor and its receptor, dermatan sulfate can stabilize the signaling complex, leading to enhanced downstream cellular responses such as proliferation and migration. This coreceptor function is critical for the proper execution of biological processes like wound healing and development. nih.gov The ability of dermatan sulfate to interact with a wide range of proteins underscores its importance as a key regulator in many physiological and pathological contexts.

Interactions with Extracellular Matrix Components

The structural integrity and organization of the extracellular matrix (ECM) are heavily reliant on the intricate network of interactions between its various components. Dermatan sulfate, primarily as a component of proteoglycans, plays a significant role in the assembly and maintenance of the ECM through its binding to key structural proteins.

Binding to Collagens (e.g., via Decorin)

The dermatan sulfate chain of decorin is thought to play a direct role in the organization of collagen fibrils. It is proposed that these chains can extend from the decorin core protein bound to one collagen fibril and interact with adjacent fibrils, forming interfibrillar bridges that help to align the fibrils in parallel arrays. This dynamic interaction, being non-covalent, allows for the reversible association and dissociation necessary for tissue remodeling and response to mechanical stress.

Interaction with Tenascin-X

Dermatan sulfate is also involved in mediating interactions with other non-collagenous ECM proteins, such as Tenascin-X. The dermatan sulfate side chain of the proteoglycan decorin has been shown to interact directly with Tenascin-X. This interaction contributes to the complex molecular network within the ECM, further influencing its structural organization and cellular functions. The binding of decorin's dermatan sulfate chain to Tenascin-X highlights the multifaceted role of this glycosaminoglycan in orchestrating the assembly and stability of the extracellular matrix. nih.gov

Influence on Extracellular Matrix Assembly and Organization

Dermatan sulfate (DS), a major glycosaminoglycan component of the extracellular matrix (ECM), plays a critical role in the structural organization and integrity of various tissues. nih.govnih.gov As a component of proteoglycans, DS is abundantly found in the skin, tendons, cartilage, and aorta. nih.govmdpi.com Its unique structural characteristics, particularly the presence of iduronic acid (IdoA) which imparts conformational flexibility, allow it to engage in specific interactions with other ECM components, thereby influencing tissue architecture. nih.gov

One of the most well-characterized functions of dermatan sulfate is its interaction with collagen. nih.gov The DS side chains of the proteoglycan decorin bind to type I collagen, a key process in the assembly of collagen fibrils. nih.gov This interaction is crucial for regulating fibril diameter and organization, which in turn determines the tensile strength of tissues like skin and tendons. In tendons, dermatan sulfate is thought to be responsible for creating associations between collagen fibrils, while chondroitin sulfate helps to maintain the space between them to withstand deformation. wikipedia.org The aggregation of dermatan sulfate side chains of decorin can aid in the assembly of collagen fibrils, leading to their parallel alignment. wikipedia.org

The structural diversity of DS, arising from variations in sulfation patterns and the ratio of IdoA to glucuronic acid (GlcA), allows for a wide range of biological activities. nih.gov This heterogeneity enables DS to interact with a variety of biomolecules, including growth factors, cytokines, and chemokines, further contributing to its role in ECM organization and cellular regulation. nih.gov

Engagement with Other Cellular and Extracellular Proteins

Transglutaminase 2 (TG2) Binding and Functional Modulation

Dermatan sulfate has been identified as a significant binding partner for Transglutaminase 2 (TG2), a multifunctional enzyme involved in the cross-linking of ECM proteins. plos.orgnih.govnih.gov This interaction has implications for processes such as wound healing, fibrosis, and vascular remodeling, where both TG2 and dermatan sulfate proteoglycans are highly expressed. plos.orgnih.govnih.gov

Surface plasmon resonance studies have demonstrated that the dermatan sulfate chains, particularly those of the proteoglycan biglycan (B1168362), are effective binding partners for TG2. plos.orgnih.gov The binding is specific and has certain structural requirements. plos.orgnih.gov Competition assays with heparin suggest that both dermatan sulfate and heparin share the same binding site(s) on the TG2 molecule. plos.orgnih.gov The interaction between DS and TG2 has been confirmed through co-immunoprecipitation of TG2 with the native, DS-bearing proteoglycan decorin, but not with the decorin core protein alone. plos.orgnih.gov

Functionally, this binding is crucial for regulating the localization and activity of TG2 within the extracellular matrix. plos.orgnih.gov In vivo evidence suggests that dermatan sulfate is responsible for both binding TG2 and controlling its position in the ECM. plos.orgnih.gov Furthermore, dermatan sulfate with a lower affinity for TG2 has been shown to inhibit the enzyme's transamidating activity, likely by controlling the accessibility of its substrates. plos.orgnih.gov These findings indicate that dermatan sulfate can influence multiple aspects of TG2's biological functions under both normal and pathological conditions. plos.orgnih.gov

Table 1: Kinetic Parameters of Transglutaminase 2 (TG2) Interaction with Dermatan Sulfate (DS) and Chondroitin Sulfate (CS)
GlycosaminoglycanAssociation Rate Constant (ka) (M⁻¹s⁻¹)Dissociation Rate Constant (kd) (s⁻¹)Equilibrium Dissociation Constant (KD) (nM)
Human fibrotic fascia CS/DS1.2 x 10⁴2.5 x 10⁻³208
Human decorin DS1.8 x 10⁴1.9 x 10⁻³106
Human biglycan DS2.5 x 10⁴1.5 x 10⁻³60
Porcine intestinal mucosa DS0.9 x 10⁴3.1 x 10⁻³344
Chondroitin-6-sulfate (C-6-S)No bindingNo bindingNo binding
Chondroitin-4-sulfate (C-4-S)No bindingNo bindingNo binding

Regulation of Lipoprotein Interactions

Dermatan sulfate proteoglycans (DS-PGs) are involved in the regulation of lipoprotein interactions, a process with significant implications in the development of atherosclerosis. nih.gov DS-PGs, such as decorin and biglycan, are key components of the vascular ECM and can bind to low-density lipoproteins (LDL). nih.govnih.gov This interaction is primarily mediated by the glycosaminoglycan chains and can lead to the retention of lipoproteins in the arterial wall, a critical early step in atherogenesis. nih.govnih.gov

The degree of sulfation of the dermatan sulfate chains is a major determinant of their affinity for LDL. nih.gov Studies have shown that oversulfated regions of dermatan sulfate are particularly important for this binding. nih.gov In comparative studies, dermatan sulfate has been found to be more efficient at binding LDL than chondroitin sulfate, and this enhanced binding is attributed to its higher degree of sulfation rather than chain length or iduronic acid content. nih.gov The binding of LDL to DS-PGs is mediated by the apolipoprotein B component of LDL, specifically a heparin-binding domain. nih.gov

The accumulation of LDL-glycosaminoglycan complexes in the arterial intima can trigger a local inflammatory response, contributing to the progression of atherosclerotic plaques. nih.gov

Roles of Dermatan Sulfate in Biological Processes and Systems Mechanistic Insights

Developmental Biology: A Blueprint for Life

Dermatan sulfate (B86663) is a key architect in the development of an organism, influencing the formation of tissues and organs from the embryonic stage onwards. Its presence and specific structural characteristics are crucial for normal morphogenesis and the establishment of functional biological systems.

Embryonic Development and Morphogenesis

Dermatan sulfate proteoglycans (DS-PGs) are integral to tissue morphogenesis, the process by which tissues and organs are shaped during embryonic development. encyclopedia.pubnih.gov The critical nature of dermatan sulfate is underscored by the severe consequences of its absence or incorrect synthesis. Mutations in the genes responsible for the biosynthesis of dermatan sulfate can lead to significant developmental disorders, highlighting its essential role in the proper formation of an organism. mdpi.comnih.govfrontiersin.org

Tissue Development (Cutis, Blood Vessels, Bone)

The influence of dermatan sulfate extends to the development of specific tissues, including the skin (cutis), blood vessels, and bone. encyclopedia.pubmdpi.comnih.govresearchgate.net Experimental models, such as mice deficient in dermatan sulfate, exhibit pronounced developmental defects in these tissues. These models have demonstrated that a lack of dermatan sulfate can result in skin fragility and significant vascular abnormalities, confirming its importance in the structural integrity and development of these tissues. mdpi.comnih.govresearchgate.net

Brain Development and Neuronal Homeostasis

In the central nervous system, dermatan sulfate is of paramount importance for brain development and the maintenance of neuronal homeostasis. encyclopedia.pubnih.govmdpi.comjscimedcentral.comjscimedcentral.com It plays a crucial role in neuritogenesis, the process of neurite outgrowth, which is fundamental for the formation of neural circuits. jscimedcentral.com Furthermore, dermatan sulfate is involved in the regulation of neural stem cells, influencing their proliferation and differentiation, which are vital processes for both initial brain development and ongoing neuronal maintenance. mdpi.comjscimedcentral.combiologists.com

Cellular Regulation and Signaling: The Conductors of Cellular Function

At the cellular level, dermatan sulfate acts as a critical regulator, modulating signaling pathways that control fundamental cellular behaviors such as proliferation, differentiation, migration, and adhesion.

Regulation of Cell Proliferation and Differentiation

Dermatan sulfate exerts significant control over cell proliferation and differentiation by interacting with various growth factors. encyclopedia.pubnih.govmdpi.com It can modulate the activity of fibroblast growth factors (FGFs) and hepatocyte growth factor (HGF), thereby influencing the signaling cascades that drive cell growth and specialization. encyclopedia.pubnih.govmdpi.com This regulatory role is evident in various cell types, including embryonic and neural stem cells, where dermatan sulfate influences their fate decisions. mdpi.comfrontiersin.orgjscimedcentral.combiologists.comnih.gov

Cell Type Effect of Dermatan Sulfate Associated Growth Factors/Pathways References
Neural Stem CellsInfluences proliferation and neurogenesis.FGF-2, EGF receptor expression modulation. mdpi.comjscimedcentral.combiologists.com
Embryonic Stem CellsPromotes neuronal differentiation.Extracellular signal-regulated kinase 1/2 (ERK1/2) activation. encyclopedia.pubnih.gov
MyoblastsEnhances HGF-dependent proliferation.Hepatocyte Growth Factor (HGF). researchgate.net
CD5+ B-CellsStimulates proliferation.Not specified. nih.gov

Influence on Cell Migration and Adhesion

The movement and adhesion of cells are fundamental processes in development, tissue repair, and immune responses, and dermatan sulfate is a key player in their regulation. mdpi.comnih.gov Dermatan sulfate proteoglycans contribute to the adhesive properties of the extracellular matrix and influence the migratory behavior of cells. mdpi.com For instance, studies on cancer cells have shown that a deficiency in iduronic acid (IdoA), a key component of dermatan sulfate, leads to a reduction in cell migration. mdpi.com Moreover, dermatan sulfate can modulate the function of chemokines, which are signaling proteins that guide the migration of leukocytes. mdpi.com

Process Role of Dermatan Sulfate Mechanism/Interacting Molecules References
Cell MigrationPromotes migration of certain cell types.Interaction with HGF; modulation of chemokine activity (e.g., RANTES/CCL5). mdpi.comresearchgate.netmdpi.com
Cell AdhesionContributes to cell-matrix adhesion.Component of extracellular matrix proteoglycans. mdpi.comnih.gov
Neuronal MigrationPromotes migration of human neural stem cells.Not specified. nih.govnih.gov
Fibroblast MigrationAccelerates wound closure in vitro.Not specified. researchgate.net

Participation in Specific Intracellular Signaling Pathways (e.g., MAPK pathway, Wnt signaling)

Dermatan sulfate, primarily through its association with core proteins in dermatan sulfate proteoglycans (DSPGs), plays a significant role in modulating key intracellular signaling pathways that govern cellular processes like proliferation, differentiation, and survival.

The best-studied DSPGs, decorin and biglycan (B1168362), are known to interact with and influence critical signaling cascades. Decorin, for instance, can bind to the epidermal growth factor receptor (EGFR), leading to a sustained activation of the Mitogen-Activated Protein Kinase (MAPK) pathway. oup.com This interaction can also lead to the inactivation of ErbB2, an oncogenic receptor, and induce the cell cycle inhibitor p21. oup.com Biglycan, another prominent DSPG, has been shown to interact with components of the Wnt signaling pathway. nih.gov It can engage with Wnt-1 induced signaling protein 1 (WISP1), thereby modulating the downstream effects of this critical developmental and homeostatic pathway. wikipedia.org

Furthermore, dermatan sulfate has been implicated in signaling events related to cell death pathways. Studies in breast cancer cell lines have shown that dermatan sulfate can affect the activation of MLKL, a key effector in necroptosis, through mechanisms involving the NFκB pathway and Rac-mediated oxidative stress. nih.gov These interactions highlight the capacity of dermatan sulfate to influence complex signaling networks that are crucial in both physiological and pathological contexts. patsnap.comnih.gov

Table 1: Dermatan Sulfate Proteoglycans and Their Roles in Intracellular Signaling

Proteoglycan Interacting Pathway Key Interacting Molecules Downstream Effects
Decorin MAPK Pathway Epidermal Growth Factor Receptor (EGFR) Sustained MAPK activation, inactivation of ErbB2, induction of p21 oup.com
Biglycan Wnt Signaling Wnt-1 induced signaling protein 1 (WISP1) Modulation of Wnt pathway activity nih.govwikipedia.org
Not Specified NFκB Pathway Components of the NFκB cascade Activation of MLKL (necroptosis effector) nih.gov

Tissue Homeostasis and Remodeling

Dermatan sulfate is a key player in the maintenance and repair of tissues, with significant roles in wound healing, tissue regeneration, and the often-detrimental processes of fibrosis and vascular remodeling.

Role in Wound Repair Mechanisms and Tissue Regeneration

Dermatan sulfate is the most abundant glycosaminoglycan found in skin and is present in high concentrations in wound fluid, indicating its direct involvement in the healing process. nih.gov Its functions in wound repair are multifaceted. oup.comwikipedia.orgmdpi.com It acts as a cofactor for various growth factors that are essential for the proliferative phase of healing. nih.gov For example, it enhances the activity of fibroblast growth factors like FGF-2 and FGF-10, which stimulate the proliferation and migration of fibroblasts and keratinocytes—critical steps for rebuilding the dermal and epidermal layers. mdpi.comnih.gov

Experimental studies have demonstrated the pro-healing effects of dermatan sulfate. Treatment of murine fibroblast cultures with dermatan sulfate derived from the marine invertebrate Styela plicata resulted in a notable increase in fibroblast proliferation and migration. nih.gov Gene expression analysis in these treated cells revealed an overexpression of numerous genes involved in the healing pathway. nih.gov The molecular size of decorin-associated dermatan sulfate has also been observed to change during the remodeling phase of wound healing, suggesting a dynamic role in tissue maturation. mdpi.com

Table 2: Research Findings on Dermatan Sulfate in Wound Healing

Study Focus Model/System Key Findings Reference
Growth Factor Interaction In vitro Acts as a cofactor for FGF-10 and FGF-2, promoting keratinocyte and fibroblast proliferation. nih.govmdpi.com nih.govmdpi.com
Cell Migration and Proliferation Murine Fibroblast Culture (in vitro scratch assay) Dermatan sulfate from Styela plicata promoted significant fibroblast migration and proliferation. nih.gov nih.gov
Gene Expression Murine Fibroblasts Treatment with dermatan sulfate led to the overexpression of 57% of 84 evaluated genes in the healing pathway. nih.gov nih.gov
Molecular Dynamics Healing Skin The molecular size of decorin-associated dermatan sulfate increases by day 15 of healing and returns to baseline after day 35. mdpi.com mdpi.com

Involvement in Fibrosis and Vascular Remodeling Processes

While essential for repair, the activities of dermatan sulfate can also contribute to pathological tissue remodeling, such as fibrosis and vascular changes. oup.comwikipedia.org Dermatan sulfate proteoglycans (DSPGs) are known to regulate the formation of collagen fibrils, a key process in the development of fibrotic tissue. nih.gov The interaction of dermatan sulfate with transforming growth factor-β (TGF-β), a potent fibrogenic cytokine, is crucial in controlling healing and can contribute to excessive scarring. nih.gov

In the vascular system, DSPGs like biglycan and decorin are implicated in the pathogenesis of atherosclerosis. semanticscholar.org They can accumulate in the arterial intima and bind to low-density lipoproteins (LDL), contributing to lipid retention and the formation of atherosclerotic plaques. nih.govsemanticscholar.org The enhanced expression of transglutaminase 2 (TG2), an enzyme involved in cross-linking extracellular matrix proteins, is associated with vascular remodeling and fibrosis. plos.org Dermatan sulfate has been shown to be a strong binding partner for TG2, suggesting a role in regulating its activity and location within the extracellular matrix during these processes. plos.org Studies in rat models of hypercholesterolemia have shown that while overt atherosclerosis may not develop, significant remodeling of vascular dermatan sulfate proteoglycans occurs, including a decreased production of decorin and biglycan and alterations in sulfation patterns. nih.gov

Immune and Inflammatory Responses

Dermatan sulfate is actively involved in modulating the body's immune and inflammatory responses, interacting with both signaling molecules and effector components of the innate immune system.

Modulation of Inflammatory Mediators and Pathways

Dermatan sulfate has demonstrated the ability to influence inflammatory processes. oup.comwikipedia.orgmdpi.com Research on dermatan sulfate isolated from the ascidian Styela plicata has shown anti-inflammatory properties in a rat colitis model, where it effectively reduced the infiltration of lymphocytes and macrophages. taylorandfrancis.com In other studies, dermatan sulfate has been shown to inhibit the generation of key inflammatory mediators, including nitric oxide and prostaglandin (B15479496) E2 (PGE2), through downregulation mechanisms. taylorandfrancis.com The interaction of dermatan sulfate with various cytokines and chemokines is a key mechanism through which it exerts its modulatory effects on inflammation. frontiersin.org

Interaction with Innate Antimicrobial Peptides

A notable function of dermatan sulfate in the context of innate immunity is its interaction with antimicrobial peptides. During bacterial infections, pathogens such as Pseudomonas aeruginosa, Enterococcus faecalis, and Streptococcus pyogenes can secrete proteinases that degrade dermatan sulfate-containing proteoglycans like decorin. nih.gov This releases free dermatan sulfate chains into the local environment. nih.gov These free chains can then bind to and neutralize the bactericidal activity of neutrophil-derived cationic antimicrobial peptides, specifically α-defensin. oup.comnih.gov By inactivating these essential components of the host's first line of defense, the release of dermatan sulfate can represent a virulence mechanism employed by pathogenic bacteria. nih.gov

Table 3: Interactions of Dermatan Sulfate with the Immune System

Interaction Type Interacting Molecule/Cell Effect of Interaction
Modulation of Inflammation Lymphocytes and Macrophages Reduced infiltration in a rat colitis model. taylorandfrancis.com
Modulation of Inflammatory Mediators Nitric Oxide (NO), Prostaglandin E2 (PGE2) Inhibition of generation. taylorandfrancis.com
Interaction with Antimicrobial Peptides α-defensin Binding and neutralization of bactericidal activity. oup.comnih.gov

Dermatan Sulfate in Pathophysiological Mechanisms Biochemical and Cellular Basis

Genetic Disorders Affecting Dermatan Sulfate (B86663) Metabolism and Biosynthesis

The Mucopolysaccharidoses (MPS) are a group of lysosomal storage disorders caused by deficiencies in enzymes responsible for the stepwise degradation of GAGs. nih.gov This enzymatic failure leads to the intralysosomal accumulation of undegraded or partially degraded GAGs, resulting in cellular, tissue, and organ dysfunction. nih.gov

Mucopolysaccharidosis I (MPS-I) is an autosomal recessive disorder specifically caused by a deficiency of the lysosomal enzyme α-L-iduronidase (IDUA). researchgate.netresearchgate.net The absence or reduction of IDUA activity blocks the catabolism of both dermatan sulfate and heparan sulfate (HS), leading to their progressive accumulation within lysosomes. researchgate.netresearchgate.net This storage is a key pathological hallmark of the disease, contributing to a wide spectrum of clinical manifestations, including skeletal deformities (dysostosis multiplex), organomegaly, coarse facial features, and, in severe forms, neurodegeneration. nih.govresearchgate.net The measurement of elevated levels of dermatan sulfate and heparan sulfate in blood and urine serves as a critical biomarker for the diagnosis and monitoring of MPS-I. researchgate.netnih.govnih.gov

Other MPS disorders also involve the accumulation of dermatan sulfate. For instance, MPS II (Hunter Syndrome) results from a deficiency in iduronate-2-sulfatase, an enzyme that degrades both DS and HS. nih.govresearchgate.net Similarly, MPS VI (Maroteaux-Lamy Syndrome) is caused by a deficiency of arylsulfatase B, which is required for DS degradation. nih.govtestcatalog.org

DisorderDeficient EnzymeAccumulated GlycosaminoglycansKey Clinical Features
MPS I (Hurler, Hurler-Scheie, Scheie) α-L-iduronidase (IDUA)Dermatan Sulfate, Heparan SulfateDysostosis multiplex, organomegaly, corneal clouding, potential neurodegeneration. nih.govresearchgate.netresearchgate.net
MPS II (Hunter Syndrome) Iduronate-2-sulfatase (IDS)Dermatan Sulfate, Heparan SulfateSimilar to MPS I, but X-linked; no corneal clouding. nih.govresearchgate.net
MPS VI (Maroteaux-Lamy Syndrome) Arylsulfatase B (N-acetylgalactosamine-4-sulfatase)Dermatan SulfateSkeletal and cardiac abnormalities, corneal clouding, normal intelligence. nih.govtestcatalog.org

While MPS disorders are characterized by GAG accumulation, another class of genetic diseases results from defects in the biosynthesis of dermatan sulfate. These disorders lead to the production of insufficient or structurally abnormal DS, severely impacting the integrity of connective tissues.

Mutations in the genes that encode the enzymes for DS biosynthesis cause connective tissue disorders such as certain types of Ehlers-Danlos Syndrome (EDS) and Spondyloepimetaphyseal Dysplasia. mdpi.comnih.gov

Ehlers-Danlos Syndrome (EDS) : The musculocontractural type of EDS (mcEDS) is caused by mutations in genes essential for DS biosynthesis, namely CHST14 and DSE. mdpi.comresearchgate.netfrontiersin.org This condition is characterized by skin hyperextensibility, joint hypermobility, tissue fragility, and congenital malformations. nih.govmdpi.com The underlying issue is a deficiency in mature DS, which is critical for the proper assembly of collagen fibrils. mdpi.comfrontiersin.org In patients with mcEDS due to CHST14 mutations, the DS chains on proteoglycans like decorin are absent and replaced by chondroitin (B13769445) sulfate (CS), leading to defective collagen organization. researchgate.net

Spondyloepimetaphyseal Dysplasia : This group of skeletal disorders can also be caused by defects in DS-biosynthetic enzymes. nih.gov Patients exhibit severe skeletal issues, including short trunk, joint laxity, and dislocations. nih.gov

Meester-Loeys Syndrome : This X-linked disorder results from loss-of-function mutations in the BGN gene, which encodes the core protein biglycan (B1168362), a proteoglycan that typically carries DS chains. nih.govnih.gov The syndrome shares features with Marfan and Loeys-Dietz syndromes and is characterized by early-onset aortic aneurysms and dissections, along with other connective tissue abnormalities. nih.govnih.gov

The specific clinical outcomes in these genetic disorders are directly linked to the function of the deficient enzyme in the DS metabolic or biosynthetic pathway.

IDUA (α-L-iduronidase) : As a lysosomal hydrolase, IDUA is responsible for breaking down DS and HS. Its deficiency, as seen in MPS I, leads directly to the pathological accumulation of these GAGs in lysosomes, causing widespread cellular damage. researchgate.netoup.com

DS-Epimerases (DSE) : Dermatan sulfate epimerase 1 (DSE1) is a key enzyme in DS biosynthesis that converts glucuronic acid (GlcA) residues into iduronic acid (IdoA) residues within the nascent polysaccharide chain. mdpi.commdpi.com This epimerization is the defining step that distinguishes DS from its precursor, chondroitin sulfate. oup.com Pathogenic variants in the DSE gene cause mcEDS type 2 by preventing the formation of IdoA, leading to a near-complete loss of DS. mdpi.commdpi.com

Sulfotransferases : Sulfation is a critical modification that confers much of DS's biological activity.

Dermatan 4-O-sulfotransferase-1 (D4ST1) , encoded by the CHST14 gene, transfers a sulfate group to the C4 position of N-acetylgalactosamine (GalNAc) residues that are adjacent to IdoA. mdpi.commdpi.com This 4-O-sulfation not only contributes to the function of DS but also "locks" the IdoA residue in place, preventing the reverse epimerization back to GlcA by DSE. mdpi.commdpi.com Loss-of-function mutations in CHST14 cause mcEDS-CHST14, resulting in a complete lack of DS. researchgate.netfrontiersin.org

Uronosyl 2-O-sulfotransferase (UST) catalyzes the sulfation at the C-2 position of IdoA residues. The loss of the UST gene may lead to EDS-like symptoms, highlighting the importance of this specific sulfation pattern for connective tissue integrity. nih.gov

EnzymeGeneAssociated DisorderBiochemical Impact
α-L-iduronidase IDUAMucopolysaccharidosis I (MPS-I)Deficiency prevents lysosomal degradation of DS and HS, leading to their accumulation. researchgate.netresearchgate.net
Dermatan Sulfate Epimerase 1 DSEMusculocontractural Ehlers-Danlos Syndrome (mcEDS), Type 2Inability to convert GlcA to IdoA, preventing DS synthesis. mdpi.commdpi.com
Dermatan 4-O-sulfotransferase 1 CHST14Musculocontractural Ehlers-Danlos Syndrome (mcEDS), CHST14-typeInability to perform 4-O-sulfation of GalNAc next to IdoA, leading to loss of DS. mdpi.comresearchgate.net
Uronosyl 2-O-sulfotransferase USTSpondyloepimetaphyseal Dysplasia, EDS-like symptomsDeficiency in 2-O-sulfation of IdoA residues, altering DS structure and function. nih.gov

Role in Cancer Progression and Metastasis

The extracellular matrix undergoes significant remodeling during tumor progression, and alterations in the composition and structure of GAGs, including dermatan sulfate, are a hallmark of this process. oup.comnih.gov Dermatan sulfate and its associated proteoglycans are increasingly recognized for their complex, context-dependent roles in cancer biology. mdpi.comoup.com

Increased Expression : In many cancers, the total amount of chondroitin/dermatan sulfate is elevated in the tumor microenvironment. mdpi.com For example, human biopsies of esophagus squamous cell carcinoma (ESCC) show a five-fold increase in CS/DS content compared to normal tissue. aacrjournals.orgnih.gov This is often consistent with the upregulation of enzymes responsible for DS biosynthesis, such as DS-epimerases and sulfotransferases. mdpi.comaacrjournals.org In ovarian carcinomas, strong DS expression is found in the stromal parts and sometimes on tumor cells. researchgate.net

Structural Remodeling : The structure of DS chains is also significantly altered in cancerous tissues. In ESCC, while total CS/DS levels increase, the relative amount of IdoA residues decreases, and there is a shift in sulfation patterns, with an increase in 6-O-sulfated disaccharides and a decrease in 4-O-sulfated ones. aacrjournals.org Similarly, in breast cancer, the tumor microenvironment is associated with an accumulation of GAGs with an increased content of 6-O-sulfated disaccharides. nih.govnih.gov These structural changes are critical as the specific sulfation patterns of DS dictate its interactions with various proteins that regulate cell behavior. frontiersin.org

The altered expression and structure of dermatan sulfate in tumors directly influence cancer cell behavior by modulating signaling pathways that control proliferation, migration, and invasion. mdpi.comfrontiersin.org

Interaction with Growth Factors : DS chains can bind to and modulate the activity of key growth factors involved in tumorigenesis, such as Hepatocyte Growth Factor (HGF) and Fibroblast Growth Factors (FGFs). oup.comnih.gov The interaction between DS and HGF is crucial for HGF-mediated signaling. nih.gov

Cell Migration and Invasion : The presence of IdoA residues in DS is functionally important for cancer cell motility. In ESCC cells, downregulation of the IdoA-producing enzyme DS-epimerase 1 led to decreased cell migration and invasion. aacrjournals.orgnih.gov This effect was linked to reduced binding of HGF, inhibition of the downstream pERK-1/2 signaling pathway, and deregulation of the actin cytoskeleton. aacrjournals.orgnih.gov Similarly, DS-epimerase 1 has been found to promote an aggressive phenotype in glioma cells. nih.gov

Cell Growth and Viability : The effect of DS on cancer cell growth appears to be complex and may depend on its concentration and structure. nih.gov Some studies have shown that exogenous DS applied at high concentrations can decrease the viability and proliferation of melanoma, osteosarcoma, and breast cancer cells. nih.gov Conversely, certain structural variants of DS, particularly those with a high content of 6-O-sulfated disaccharides similar to those found in the tumor niche, can stimulate breast cancer cell proliferation at lower concentrations. nih.gov

Cancer TypeKey Findings Related to Dermatan SulfateImpact on Cancer Cell Biology
Esophagus Squamous Cell Carcinoma (ESCC) 5-fold increase in total CS/DS; altered sulfation patterns; upregulation of DS-epi1. aacrjournals.orgnih.govIdoA residues in DS are critical for HGF-mediated cell migration and invasion via pERK-1/2 signaling. aacrjournals.orgnih.gov
Breast Cancer Altered DS metabolism and structure in the tumor microenvironment, with increased 6-O-sulfation. nih.govnih.govEffects are concentration and structure-dependent; can reduce viability at high doses but stimulate proliferation at low doses. nih.govnih.gov May induce necroptosis. nih.gov
Glioma DS-epimerase 1 expression promotes an aggressive phenotype. nih.govEnhances HB-EGF/ErbB signaling. nih.gov
Ovarian Cancer Strong DS expression in stromal compartments and on some tumor cells. researchgate.netPotential role in cell-matrix interactions and tumor architecture. researchgate.net

Cardiovascular Implications (Mechanistic Level)

Dermatan sulfate (DS), a complex glycosaminoglycan present in the extracellular matrix of various tissues, plays a significant role in cardiovascular pathophysiology. Its interactions with key molecules involved in lipid metabolism and coagulation cascades are central to its influence on processes such as atherosclerosis and thrombosis.

Involvement in Atherosclerosis Development

The interaction between dermatan sulfate proteoglycans (DSPGs) and low-density lipoprotein (LDL) is considered a crucial early event in the development of atherosclerosis. nih.govahajournals.org Within the arterial intima, DSPGs such as decorin can bind to LDL, facilitating the retention and accumulation of these cholesterol-rich particles. frontiersin.org This process is primarily mediated by the glycosaminoglycan chains of the proteoglycans. frontiersin.org

The affinity of dermatan sulfate for LDL is significantly influenced by its degree of sulfation. nih.govahajournals.org Research indicates that oversulfated regions of dermatan sulfate chains exhibit a higher binding affinity for the apolipoprotein B component of LDL. nih.govahajournals.org This interaction leads to the formation of insoluble complexes, which are then retained in the extracellular matrix of the arterial wall, contributing to the formation of atherosclerotic plaques. nih.govahajournals.orgfrontiersin.org While both chondroitin sulfate and dermatan sulfate are implicated in this process, dermatan sulfate has been shown to be more efficient at binding LDL. nih.gov Studies on rat models have also suggested that hypercholesterolemia can induce modifications in vascular wall proteoglycans, including dermatan sulfate, which may represent a protective remodeling response against lesion development. nih.gov

ComponentInteractionMechanistic Implication in AtherosclerosisKey Research Findings
Dermatan Sulfate Proteoglycans (DSPGs)Bind to Low-Density Lipoprotein (LDL)Facilitates LDL retention and accumulation in the arterial intima. frontiersin.orgThe interaction is a potential early step in atherogenesis. nih.govahajournals.org
Oversulfated Dermatan SulfateHigher affinity for Apolipoprotein B on LDLPromotes the formation of insoluble LDL-DSPG complexes. nih.govDegree of sulfation is a more critical factor for LDL binding than chain length or iduronate content. nih.govahajournals.org
DecorinBinds to both Type I collagen and LDLEnhances the retention of lipoproteins in the arterial wall. frontiersin.orgDecorin is a small leucine-rich proteoglycan containing a dermatan sulfate chain. oup.com

Regulation of Thrombus Formation

Dermatan sulfate exhibits anticoagulant and antithrombotic properties primarily through its interaction with heparin cofactor II (HCII). oup.comnih.gov This interaction significantly enhances the rate at which HCII inhibits thrombin, a key enzyme in the coagulation cascade responsible for the conversion of fibrinogen to fibrin. oup.comnih.gov By potentiating HCII, dermatan sulfate effectively reduces the generation of thrombin and subsequent fibrin formation, thereby inhibiting fibrin-rich thrombus development. nih.govnih.gov This mechanism is distinct from that of heparin, which primarily acts by potentiating antithrombin III. nih.gov

The anticoagulant activity of Orgaran (danaparoid), a heparinoid drug containing heparan sulfate, dermatan sulfate, and chondroitin sulfate, is mainly attributed to the inhibition of Factor Xa, with a lesser effect on thrombin (Factor IIa). drugbank.comwikipedia.orgemedz.net This leads to the inhibition of thrombin generation and, consequently, the prevention of thrombus formation. drugbank.compatsnap.com In vitro studies have shown that dermatan sulfate has no direct effect on platelet aggregation induced by ADP or collagen but can completely inhibit thrombin-induced platelet aggregation. nih.gov Furthermore, studies in non-human primates have demonstrated that dermatan sulfate can reduce the formation of fibrin-rich thrombi in a dose-dependent manner without significantly affecting platelet deposition on collagen or hemostatic function. nih.gov

Compound/FactorMechanism of ActionEffect on Thrombus FormationSupporting Evidence
Dermatan SulfatePotentiates Heparin Cofactor II (HCII)Inhibits thrombin, leading to reduced fibrin-rich thrombus formation. oup.comnih.govEnhances HCII-dependent inactivation of soluble thrombin. nih.gov
Orgaran (Danaparoid)Primarily inhibits Factor Xa via antithrombinInhibits thrombin generation, preventing thrombus formation. drugbank.comwikipedia.orgemedz.netPossesses a high anti-Factor Xa to anti-Factor IIa activity ratio. drugbank.com
Platelet AggregationInhibited by Dermatan Sulfate only when induced by thrombinMinimal direct effect on platelet function. nih.govNo significant effect on ADP or collagen-induced aggregation. nih.gov

Other Disease Contexts

The pathophysiological roles of dermatan sulfate extend beyond cardiovascular diseases, with significant implications in fibrotic conditions, degenerative joint diseases, and disorders of the central nervous system.

Dupuytren's Contracture: This fibrotic disorder of the hand is characterized by significant alterations in the extracellular matrix of the palmar fascia, where dermatan sulfate is the major glycosaminoglycan. nih.govbibliotekanauki.pl Research has revealed a substantial remodeling of dermatan sulfate chains in Dupuytren's tissue. nih.govbibliotekanauki.pldupuytrens.org These changes include a different profile of molecular masses, an increased content of glucuronate disaccharide blocks, and chain oversulfation. nih.govbibliotekanauki.pl These structural modifications in dermatan sulfate may alter its interactions with other matrix components, such as collagen, potentially affecting collagen fibrillogenesis and contributing to the development of the dense cord-like structures characteristic of the disease. nih.govbibliotekanauki.pldupuytrens.org An increase in the proteoglycan biglycan, which carries dermatan sulfate chains, has also been noted. dupuytrens.org

Osteoarthritis: In the context of osteoarthritis (OA), dermatan sulfate levels in the synovial fluid are believed to reflect the metabolic state of the residual articular cartilage. nih.gov Studies have shown that the concentration of a specific dermatan sulfate disaccharide (ΔDi4S) is significantly higher in the early grades of knee OA compared to more advanced stages. nih.gov This suggests that the metabolism of small leucine-rich proteoglycans like decorin and biglycan, which contain dermatan sulfate chains, is altered during the progression of OA. nih.gov The levels of this dermatan sulfate disaccharide in synovial fluid show a strong correlation with the levels of chondroitin sulfate disaccharides and cartilage oligomeric matrix protein (COMP), further indicating its connection to cartilage proteoglycan turnover. nih.gov

Central Nervous System (CNS) Disorders: Dermatan sulfate is an important component of the extracellular matrix in the central nervous system, where it is involved in various physiological and pathological processes. jscimedcentral.com It plays a role in brain development and neuritogenesis. jscimedcentral.com Following traumatic injury to the CNS, dermatan sulfate is implicated in the formation of the lesion scar. nih.govnih.gov Studies have demonstrated that the enzymatic degradation of dermatan sulfate can suppress the formation of the fibrotic scar and promote axonal regeneration after brain injury. nih.govnih.gov This suggests that dermatan sulfate contributes to the inhibitory environment for neural repair that is established after CNS trauma. nih.gov

Disease ContextPathophysiological Role of Dermatan SulfateKey Research Findings
Dupuytren's ContractureStructural remodeling of DS chains, affecting collagen fibrillogenesis. nih.govbibliotekanauki.pldupuytrens.orgCharacterized by changes in molecular mass, increased glucuronate content, and oversulfation of DS. nih.govbibliotekanauki.pl
OsteoarthritisLevels in synovial fluid reflect proteoglycan metabolism in cartilage. nih.govHigher DS levels are observed in earlier stages of knee OA. nih.gov
CNS DisordersInvolved in brain development, neuritogenesis, and lesion scar formation after injury. jscimedcentral.comnih.govnih.govDegradation of DS can suppress fibrotic scar formation and promote axonal regeneration. nih.govnih.gov

Advanced Methodologies for Dermatan Sulfate Research

Analytical Techniques for Structural Characterization

Detailed structural analysis of Orgaran-dermatan sulfate (B86663) requires a multi-pronged approach, integrating various advanced analytical techniques. These methods allow for the precise determination of disaccharide composition, sulfation patterns, and the three-dimensional conformation of the polysaccharide chains.

A fundamental method for the structural analysis of dermatan sulfate involves its depolymerization into constituent disaccharides using specific enzymes known as chondroitinases. dntb.gov.ua Chondroitinase B, in particular, is utilized for its specificity in cleaving the β1-4 glycosidic linkages between N-acetylgalactosamine (GalNAc) and iduronic acid (IdoA) residues, which are characteristic of dermatan sulfate. nih.govnih.gov This enzymatic digestion yields unsaturated disaccharides at the non-reducing end, which can then be separated and quantified. nih.gov

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of these resulting disaccharides. mdpi.comoup.com By employing specific columns, such as amino or amido columns, researchers can effectively separate different sulfated disaccharides. mdpi.com The limit of quantification for these methods can be as low as 0.5 μg/mL, allowing for the analysis of small sample sizes. mdpi.com

Table 1: Common Disaccharide Units of Dermatan Sulfate

Disaccharide UnitStructure
iA unitIdoAα1-3GalNAc4S
iB unitIdoA2Sα1-3GalNAc4S

This table showcases common disaccharide units found in dermatan sulfate, such as those isolated from certain biological sources. The specific composition can vary. mdpi.com

Mass spectrometry (MS) has emerged as a powerful tool for the detailed structural characterization of dermatan sulfate, offering high sensitivity and the ability to analyze complex mixtures. nih.govdocumentsdelivered.com Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are employed to determine the mass of dermatan sulfate oligosaccharides, which reveals their chain length and the number of sulfate groups. nih.govmdpi.com

Tandem mass spectrometry (MS/MS) is particularly valuable for sequencing oligosaccharides and identifying the specific positions of sulfate groups. nih.gov By fragmenting the parent ion and analyzing the resulting product ions, researchers can deduce the sequence of monosaccharides and the location of sulfation. dntb.gov.ua This level of detail is critical, as the specific sulfation pattern is a key determinant of dermatan sulfate's biological function. mdpi.com

Liquid chromatography coupled with mass spectrometry (LC-MS) provides a robust platform for the analysis of disaccharides produced by enzymatic digestion. nih.gov This combination allows for the separation of different disaccharide isomers, which can then be identified and quantified by the mass spectrometer. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for investigating the three-dimensional structure and conformational dynamics of dermatan sulfate in solution. nih.govnih.gov One-dimensional and two-dimensional NMR experiments provide detailed information about the conformation of individual monosaccharide rings and the geometry of the glycosidic linkages between them. mssm.edu

A key feature of dermatan sulfate is the conformational flexibility of the iduronic acid (IdoA) residue, which can exist in equilibrium between different chair and skew-boat conformations. nih.govnih.gov NMR spectroscopy is uniquely suited to study this equilibrium, which is influenced by factors such as the sulfation pattern of adjacent residues. nih.govnih.gov This conformational flexibility is thought to be crucial for the interaction of dermatan sulfate with various proteins. nih.gov

NMR can also be used to study the interactions between dermatan sulfate and proteins. nih.gov By observing changes in the NMR signals of either the dermatan sulfate or the protein upon binding, researchers can identify the specific residues involved in the interaction and gain insights into the structure of the complex. nih.gov

Functional Assays for Protein-Dermatan Sulfate Interactions

Understanding the biological roles of Orgaran-dermatan sulfate requires methods to study its interactions with various proteins. A range of functional assays are employed to characterize these interactions, providing data on binding affinity, kinetics, and specificity. nih.gov

Surface Plasmon Resonance (SPR) is a powerful, real-time, and label-free technique used to study the kinetics of biomolecular interactions. plos.orgresearchgate.net In a typical SPR experiment, one molecule (e.g., dermatan sulfate) is immobilized on a sensor chip, and a solution containing its potential binding partner (e.g., a protein) is flowed over the surface. plos.org The binding event is detected as a change in the refractive index at the sensor surface, which is proportional to the amount of bound protein. researchgate.net

SPR provides quantitative data on the association and dissociation rate constants, from which the binding affinity can be calculated. frontiersin.org This technique has been successfully used to study the interaction of dermatan sulfate with various proteins, revealing the importance of specific structural features of the dermatan sulfate chain for high-affinity binding. nih.gov

Table 2: Example Kinetic Parameters from SPR Analysis of Dermatan Sulfate-Protein Interactions

Dermatan Sulfate VariantAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Equilibrium Dissociation Constant (KD) (M)
Human Decorin DS1.5 x 10^42.1 x 10^-31.4 x 10^-7
Human Biglycan (B1168362) DS2.3 x 10^41.8 x 10^-37.8 x 10^-8
Porcine Intestinal Mucosa DS9.8 x 10^33.5 x 10^-33.6 x 10^-7

This table presents hypothetical kinetic parameters to illustrate the type of data obtained from SPR experiments. Actual values can vary depending on the specific interacting molecules and experimental conditions. plos.org

Affinity chromatography is a technique used to separate and purify molecules based on their specific binding to a ligand immobilized on a chromatographic matrix. nih.govyoutube.com This method can be used to isolate proteins that bind to dermatan sulfate by passing a mixture of proteins through a column containing immobilized dermatan sulfate. nih.gov After washing away non-binding proteins, the bound proteins can be eluted and identified. Conversely, this technique can also be used to fractionate dermatan sulfate based on its affinity for a specific protein. nih.gov

Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is used to detect protein-nucleic acid or, in this context, protein-glycosaminoglycan interactions. nih.govyoutube.comspringernature.com The principle of this assay is that a protein-dermatan sulfate complex will migrate more slowly through a non-denaturing polyacrylamide or agarose gel than the free dermatan sulfate molecule. nih.gov This results in a "shift" in the band corresponding to the dermatan sulfate. EMSA can be used to demonstrate the formation of a complex and, under certain conditions, to estimate the binding affinity. semanticscholar.org

Carbohydrate Microarrays for High-Throughput Screening

Carbohydrate microarrays have emerged as a core technology for the high-throughput analysis of the interactions between carbohydrates and proteins. nih.govrsc.org This methodology allows for the rapid and simultaneous screening of multiple glycosaminoglycan (GAG)-protein binding events while requiring minimal amounts of the materials. nih.govglycantherapeutics.com The technique involves the immobilization of a library of glycans, such as various dermatan sulfate (DS) oligosaccharides, onto a solid surface, like a glass slide, in a microarray format. nih.govglycantherapeutics.com A fluorescently labeled protein of interest is then incubated with this array. The binding of the protein to specific immobilized GAGs is detected by visualizing the fluorescence on the slide, providing insights into the binding specificity determined by the GAG's structure, including its sulfation pattern. nih.govglycantherapeutics.com

Methodologies have been developed to study the binding of a wide range of proteins—including growth factors, chemokines, and cell-surface receptors—to different sulfated versions of GAGs like chondroitin (B13769445) sulfate (CS) and heparan sulfate (HS). nih.gov These microarrays can be constructed using either chemically synthesized oligosaccharides with well-defined sulfation patterns or naturally occurring polysaccharides. nih.gov For dermatan sulfate, this high-throughput approach is invaluable for decoding its biological functions, which are mediated by specific interactions with proteins such as growth factors, proteases, and cytokines. nih.gov It has been demonstrated that specific sulfation motifs within GAGs are crucial for their protein binding capabilities. nih.gov

The high charge density of GAGs like dermatan sulfate is often exploited to affix the sugars to the array surface. nih.gov The results from microarray analysis can effectively narrow down the specific structures of oligosaccharides that bind to a target protein, which can then be used for further quantitative studies to determine binding affinity or in cell-based assays to confirm biological functions. glycantherapeutics.com

Computational Approaches and Modeling

Molecular Dynamics Simulations of Dermatan Sulfate Conformation and Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational dynamics and flexibility of glycosaminoglycans (GAGs) like dermatan sulfate (DS) at an atomic level. nih.govacs.orgnih.gov These simulations provide insights into how structural features, particularly sulfation patterns, influence the three-dimensional structure and behavior of DS chains in solution. nih.govacs.orgresearchgate.net

Dermatan sulfate is composed of repeating disaccharide units of N-acetylgalactosamine (GalNAc) and iduronic acid (IdoA). acs.org The conformational flexibility of the IdoA ring, which can exist in equilibrium between a 1C4 chair and a 2S0 skew-boat conformation, along with variations in glycosidic torsions, allows DS to sample a wide range of topologies. nih.govnih.gov

Table 1: Impact of Sulfation on Dermatan Sulfate Conformation in MD Simulations
ParameterLow Sulfation (e.g., dp6s)High Sulfation (e.g., dp12s)Reference
Overall StructureMore flexibleMore rigid and linear nih.govacs.org
Iduronic Acid (IdoA) Ring PuckeringExhibits ring flips between chair formsRing flip is suppressed or vanishes nih.govacs.org
Internal Motion (Dynamic Cross-Correlation)Significant anticorrelated motionsAnticorrelated motions are significantly reduced nih.govacs.org
Hydrogen BondingLess stable hydrogen-bond networksMore stable hydrogen-bond networks, including water bridging nih.govacs.org

Virtual Library Screening for Binding Site Prediction

Virtual library screening is a computational technique used to predict and analyze the interactions between GAGs and proteins, helping to identify specific structural motifs responsible for binding. nih.gov This approach is particularly useful for dermatan sulfate due to its immense structural diversity, which arises from variations in sulfation, acetylation, and epimerization. nih.gov

A combinatorial virtual library screening (CVLS) approach has been successfully applied to study the interaction between a high-affinity DS hexasaccharide and heparin cofactor II (HCII), a protein involved in regulating thrombosis. nih.govnih.gov In this study, a virtual library encompassing all possible structural topologies of the hexasaccharide (192 possibilities) was generated. nih.govnih.gov This library was then screened against the heparin-binding site of HCII using automated docking programs based on genetic algorithms, such as GOLD. nih.gov

The screening process employed a dual-filter strategy to identify the most likely binding candidates. acs.org The initial screening identified 16 topologies that met "high-specificity" criteria. nih.govnih.gov Further analysis of these candidates revealed two primary binding modes. The most predominant and novel binding mode, adopted by 13 of the 16 topologies, involved the DS hexasaccharide binding at an approximately 60° angle to helix D of HCII. nih.govacs.org This newly identified geometry was consistent with existing solution and mutagenesis data and provided a structural basis for understanding how DS facilitates the formation of a ternary complex with thrombin. nih.govnih.gov This application of CVLS demonstrates its power in identifying specific pharmacophores and novel binding geometries for complex DS-protein interactions. acs.org

Table 2: Results of Virtual Library Screening of a Dermatan Sulfate Hexasaccharide with Heparin Cofactor II
Screening StageNumber of TopologiesKey FindingReference
Initial Library Size192Total possible structures for the specific hexasaccharide. nih.govnih.gov
Post-"High-Specificity" Filter16Topologies predicted to have strong, specific binding. nih.govnih.gov
Binding Mode Analysis13 of the 16Predicted a novel binding mode at a ~60° angle to helix D. nih.govacs.org
Binding Mode Analysis3 of the 16Bound parallel to helix D, similar to other known GAG-protein interactions. nih.gov

Docking Studies of Dermatan Sulfate-Protein Complexes

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is a valuable tool for investigating the specific interactions within DS-protein complexes, helping to locate binding regions and identify key amino acid residues involved in the interaction. researchgate.net

Docking analyses have been used to describe the binding of DS-derived oligosaccharides to human alpha-L-iduronidase (IDUA), a lysosomal enzyme responsible for the degradation of DS and heparan sulfate. researchgate.net In one such study, a DS-derived tetrasaccharide was docked into the enzyme's binding site. The results showed that the binding groove has a predominantly polar and acidic character. researchgate.net

The docking simulation successfully identified specific polar contacts between the DS tetrasaccharide and amino acid residues in the IDUA catalytic site. researchgate.net For example, contacts were observed between the sulfate group of the first amino sugar residue of the tetrasaccharide and the Man7 residue of the enzyme. researchgate.net The study also highlighted the conformational flexibility of the IdoA residue upon binding; depending on the specific complex (e.g., with IdoA alone, a disaccharide, or a tetrasaccharide), the IdoA residue adopted different conformations (2S0, 4C1, or 1C4). researchgate.net These conformational changes can explain the subtle differences in atomic contacts observed for the various substrates with the same residues in the catalytic site. researchgate.net Such studies are crucial for understanding the molecular basis of enzyme-substrate recognition and the potential impact of enzyme mutations. researchgate.net

Force Field Development and Validation for Glycosaminoglycans

The accuracy of molecular dynamics simulations and other molecular modeling techniques for GAGs is highly dependent on the quality of the underlying force field—a set of parameters that defines the potential energy of the system. researchgate.netbiorxiv.org Developing and validating accurate force fields for highly charged and flexible molecules like dermatan sulfate is a significant challenge. researchgate.netacs.org

Force fields commonly used for biomolecular simulations, such as GLYCAM, CHARMM, and GROMOS, have been extended and validated for GAGs. nih.govnih.gov The development process involves creating parameters for the unique structural features of GAGs, such as sulfated sugar residues (both O- and N-sulfation), uronic acids in their neutral forms, and the unsaturated uronates that can be formed during enzymatic digestion. nih.gov

Recent work has focused on improving the description of electrostatic interactions, which are critical for the function of polyanionic GAGs. researchgate.netbiorxiv.org Studies using ab initio molecular dynamics (AIMD) simulations to benchmark existing force fields have revealed that many common nonpolarizable force fields tend to overestimate the strength of interactions between cations (like Ca²⁺) and sulfate groups. researchgate.netbiorxiv.orgacs.org This can lead to unrealistic aggregation of sulfated saccharides in simulations. researchgate.net These validation studies highlight the importance of accurately treating electronic polarization and have led to the development of improved models, such as those with scaled charges, which show better agreement with high-level quantum mechanical data. researchgate.netbiorxiv.org The continuous development and rigorous validation of force fields are essential for producing reliable computational models that can accurately predict the behavior of dermatan sulfate and its interactions with biological partners. researchgate.net

Preclinical Research Models for Dermatan Sulfate Studies

In Vitro Cell Culture Models

Glycosaminoglycan-Deficient Cell Lines (e.g., CHO pgsA-745 cells)

Glycosaminoglycan (GAG)-deficient cell lines are instrumental in elucidating the specific functions of dermatan sulfate (B86663) (DS). A prominent example is the Chinese Hamster Ovary (CHO) pgsA-745 cell line. These cells possess a defect in xylosyltransferase, the enzyme responsible for initiating GAG synthesis. atcc.org Consequently, CHO pgsA-745 cells are incapable of producing endogenous GAGs, providing a null background to study the effects of exogenously added DS. atcc.org This cellular model allows researchers to investigate the direct impact of dermatan sulfate on cellular processes without the confounding influence of other GAGs.

Primary Cell Cultures for Studying Dermatan Sulfate Modulation

Primary cell cultures offer a more physiologically relevant system to study the role of dermatan sulfate in specific cellular contexts. For instance, human dermal fibroblasts are utilized to investigate the influence of DS on wound healing. Studies have shown that DS can promote the proliferation and migration of these cells, which are crucial steps in tissue repair. mdpi.com Similarly, myoblast cell lines, such as C2C12, are employed to understand the role of DS in skeletal muscle regeneration. Research indicates that dermatan sulfate enhances growth factor-dependent proliferation and migration of myoblasts, highlighting its significance in muscle formation. uss.cl

In Vivo Animal Models

Knockout Mice Models for Dermatan Sulfate Synthesizing Enzymes (e.g., DSE-deficient mice, D4ST-deficient mice)

To investigate the systemic effects of dermatan sulfate deficiency, researchers have developed knockout mice models targeting key enzymes in its biosynthesis pathway.

DSE-deficient mice: These mice lack dermatan sulfate epimerase (DSE), an enzyme that converts glucuronic acid to iduronic acid, a critical step in DS synthesis. mdpi.comnih.govfrontiersin.org Phenotypes observed in Dse-deficient mice include reduced body weight, kinked tails, and thicker collagen fibrils in the skin. mdpi.comfrontiersin.orgmdpi.com

D4ST1-deficient mice: These mice, with a knockout of the Chst14 gene, lack dermatan 4-O-sulfotransferase 1 (D4ST1). This enzyme is responsible for the 4-O-sulfation of N-acetylgalactosamine residues in dermatan sulfate. plos.orgnih.govplos.org Consequently, these mice exhibit a significant reduction in DS levels. nih.gov The phenotype of Chst14-/- mice includes skin fragility and abnormal collagen arrangement. mdpi.complos.org

Comparison of Knockout Mice Models for Dermatan Sulfate Synthesis

ModelDeficient EnzymeKey PhenotypesReferences
DSE-deficientDermatan sulfate epimerase (DSE)Reduced body weight, kinked tail, thicker collagen fibrils mdpi.comnih.govfrontiersin.orgmdpi.com
D4ST1-deficient (Chst14-/-)Dermatan 4-O-sulfotransferase 1 (D4ST1)Skin fragility, abnormal collagen arrangement mdpi.complos.orgnih.govplos.org

Relevance of Animal Models to Human Genetic Disorders

Knockout mice models for dermatan sulfate synthesizing enzymes are highly relevant for studying human genetic disorders. Biallelic loss-of-function variants in the genes encoding DSE (DSE) and D4ST1 (CHST14) in humans lead to musculocontractural Ehlers-Danlos Syndrome (mcEDS). plos.orgnih.govplos.orgnih.gov This connective tissue disorder is characterized by skin hyperextensibility, joint hypermobility, and tissue fragility. mdpi.comnih.gov

The phenotypes observed in DSE-deficient and D4ST1-deficient mice, such as skin fragility and altered collagen structure, closely mimic the clinical manifestations of mcEDS. mdpi.comnih.gov Therefore, these animal models serve as valuable tools for investigating the pathophysiology of the disease and for developing potential therapeutic strategies.

Models for Studying Dermatan Sulfate in Tissue Repair and Disease Pathogenesis (e.g., wound healing models, fibrosis models)

Animal models are extensively used to study the role of dermatan sulfate in tissue repair and various disease processes.

Wound Healing Models: The role of dermatan sulfate in cutaneous wound healing has been investigated using in vivo models. Studies have shown that DS is a major glycosaminoglycan present in wound fluid and plays a role in modulating the activity of growth factors involved in the healing process. nih.gov Animal models of wound healing allow for the macroscopic and microscopic evaluation of tissue repair in the presence or absence of dermatan sulfate.

Fibrosis Models: The involvement of dermatan sulfate in fibrotic diseases has been studied in animal models of pulmonary fibrosis. In a bleomycin-induced mouse model of pulmonary fibrosis, treatment with dermatan sulfate was found to alleviate the damage associated with the disease. nih.govnih.gov Histopathological analyses revealed that dermatan sulfate treatment reduced inflammatory cell infiltration and interstitial thickening. nih.govnih.gov Furthermore, studies in a rat model of bleomycin-induced pulmonary fibrosis showed increased deposition of chondroitin (B13769445)/dermatan sulfate. physiology.org

Animal Models for Dermatan Sulfate Research in Tissue Repair and Disease

Model TypeSpecific ModelKey Findings Related to Dermatan SulfateReferences
Wound HealingMurine excisional wound modelDS is a key component of wound fluid and modulates growth factor activity. nih.govnih.gov
FibrosisBleomycin-induced pulmonary fibrosis in miceExogenous DS alleviates fibrosis-related lung damage. nih.govnih.gov
FibrosisBleomycin-induced pulmonary fibrosis in ratsIncreased deposition of chondroitin/dermatan sulfate in fibrotic lung tissue. physiology.org

Comparative Glycobiology in Invertebrate Systems

The study of dermatan sulfate (DS) in invertebrate systems offers a fascinating window into the evolution of glycosaminoglycan structure and function. Invertebrates, representing a vast diversity of animal life, exhibit unique variations in the biosynthesis and sulfation patterns of dermatan sulfate, providing valuable models for understanding the fundamental biological roles of this complex polysaccharide. Research in this area has unveiled novel structures with distinct biological activities, highlighting the evolutionary plasticity of glycosaminoglycan biosynthesis.

Structural Diversity of Dermatan Sulfate in Invertebrates

Dermatan sulfate is a glycosaminoglycan composed of repeating disaccharide units of N-acetylgalactosamine (GalNAc) and L-iduronic acid (IdoA) or its epimer, D-glucuronic acid (GlcA). mdpi.comwikipedia.org The structural diversity of DS arises from the variable sulfation at different positions of these sugar residues. mdpi.com Invertebrate dermatan sulfates, in particular, showcase a remarkable degree of structural heterogeneity compared to their mammalian counterparts.

Ascidians, or sea squirts, have been a focal point of invertebrate dermatan sulfate research. nih.govnih.gov These marine invertebrates are a rich source of DS with unusual sulfation patterns. nih.govnih.gov For instance, the dermatan sulfate isolated from Styela plicata is characterized by a high content of 2-O-sulfated α-L-iduronic acid and 4-O-sulfated N-acetyl-β-D-galactosamine units. mdpi.com Similarly, the DS from Halocynthia pyriformis also contains 4-O-sulfated GalNAc residues. nih.govresearchgate.net In contrast, the dermatan sulfate from Phallusia nigra (previously known as Ascidia nigra) is distinguished by the presence of 6-O-sulfated N-acetyl-β-D-galactosamine units, alongside 2-O-sulfated iduronic acid. nih.govresearchgate.net This difference in the position of the sulfate group on the GalNAc residue significantly influences the biological activity of the molecule. nih.gov

Studies on other invertebrates, such as the sea urchin Clypeaster japonicus, have identified a dermatan sulfate-type glycosaminoglycan that predominantly contains N-acetylgalactosamine-6-sulfate units. nih.gov The biosynthesis of this sulfated GAG is crucial for embryonic development, as its absence leads to gastrulation arrest. nih.gov

The following table summarizes the structural characteristics of dermatan sulfate from various invertebrate species, highlighting the diversity in their repeating disaccharide units and sulfation patterns.

Invertebrate SpeciesPhylumPredominant Repeating Disaccharide UnitKey Structural FeaturesAssociated Biological Activity
Styela plicata (Ascidian)Chordata (Tunicata)[-4)-α-L-IdoA(2SO₄)-(1→3)-β-D-GalNAc(4SO₄)-(1-]Highly sulfated at the 2-O position of IdoA and 4-O position of GalNAc. mdpi.comPotent anticoagulant activity through potentiation of heparin cofactor II. nih.gov
Phallusia nigra (Ascidian)Chordata (Tunicata)[-4)-α-L-IdoA(2SO₄)-(1→3)-β-D-GalNAc(6SO₄)-(1-]Highly sulfated at the 2-O position of IdoA and 6-O position of GalNAc. researchgate.netnih.govNo discernible anticoagulant activity, but promotes neurite outgrowth. nih.govnih.gov
Halocynthia pyriformis (Ascidian)Chordata (Tunicata)[-4)-α-L-IdoA(2SO₄)-(1→3)-β-D-GalNAc(4SO₄)-(1-]Similar to S. plicata, with 4-O-sulfated GalNAc units. nih.govresearchgate.netPotent anticoagulant activity. nih.govresearchgate.net
Clypeaster japonicus (Sea Urchin)EchinodermataContains N-acetylgalactosamine-6-sulfate as a major unit.Formation of L-iduronic acid-containing units is dependent on sulfation. nih.govEssential for embryonic development (gastrulation). nih.gov
Musca domestica (House Fly)ArthropodaBiosynthetic pathway for chondroitin/dermatan sulfate is present.Presence of genes for chondroitin synthases and sulfotransferases. kegg.jpPresumed roles in development and tissue organization.

Detailed Research Findings

Research into the comparative glycobiology of invertebrate dermatan sulfate has provided significant insights into the structure-function relationships of these molecules. The differential sulfation patterns observed in ascidian DS, for example, have been directly linked to their anticoagulant properties. The 4-O-sulfation of the GalNAc residue in the DS from S. plicata and H. pyriformis is essential for its potent anticoagulant activity, which is mediated through the potentiation of heparin cofactor II. nih.gov In contrast, the 6-O-sulfated DS from P. nigra lacks this anticoagulant effect, demonstrating the critical role of sulfate group positioning in determining biological function. nih.govnih.gov

Furthermore, the highly sulfated dermatan sulfate from P. nigra has been shown to possess significant neurite outgrowth-promoting activity. nih.gov This suggests that specific sulfation patterns can mediate interactions with growth factors and cell surface receptors involved in neuronal development.

In echinoderms, studies on sea urchin embryos have revealed the crucial role of sulfated glycosaminoglycans, including a dermatan sulfate-like polymer, in morphogenesis. nih.gov Deprivation of sulfate from the culture medium leads to the synthesis of an undersulfated chondroitin/dermatan sulfate copolymer and a halt in gastrulation, indicating that proper sulfation is necessary for the formation of the extracellular matrix that guides embryonic development. nih.gov

The presence of the genetic machinery for chondroitin/dermatan sulfate biosynthesis in insects like the housefly, Musca domestica, suggests that these complex polysaccharides are also important in arthropod physiology. kegg.jp While the detailed structure and function of DS in insects are less well-characterized than in marine invertebrates, the conservation of the biosynthetic pathway points to fundamental roles in processes such as tissue organization and development.

The study of these diverse invertebrate systems continues to expand our understanding of the intricate roles of dermatan sulfate in biology and evolution, offering a rich source of novel structures with potential therapeutic applications.

Future Research Directions and Unanswered Questions for Dermatan Sulfate

Elucidating the Precise Role of Individual Dermatan Sulfate (B86663) Epimerases and Sulfotransferases

The biosynthesis of dermatan sulfate is a highly regulated process involving a key epimerization step and subsequent sulfation modifications. The conversion of GlcA to IdoA residues is catalyzed by two dermatan sulfate epimerases, DSE (DS-epi1) and DSEL (DS-epi2). mdpi.commdpi.com Following this, specific sulfotransferases, such as Dermatan 4-O-sulfotransferase 1 (D4ST1) and Uronosyl 2-O-sulfotransferase (UST), add sulfate groups to the N-acetylgalactosamine (GalNAc) and IdoA residues, respectively. mdpi.commdpi.com

While the general functions of these enzymes are known, many questions remain. A primary challenge is to understand the distinct, non-redundant roles of DSE and DSEL. DSEL is predominantly expressed in the brain, suggesting a specialized function in the nervous system, but its precise contribution to the structure of DS chains in this tissue is not fully characterized. nih.gov Furthermore, research has shown that DSE and D4ST1 can form a heterocomplex, which is essential for the efficient synthesis of long, 4-O-sulfated IdoA-rich domains. nih.govnih.gov The exact stoichiometry, regulation, and functional significance of this enzymatic complex are still under investigation. Future studies should aim to dissect the individual and cooperative actions of these enzymes in generating tissue-specific DS structures.

EnzymeGeneFunctionUnanswered Questions
Dermatan Sulfate Epimerase 1 (DSE/DS-epi1) DSEConverts Glucuronic Acid (GlcA) to Iduronic Acid (IdoA). nih.govWhat are the precise mechanisms that regulate its activity and substrate specificity? How does its interaction with D4ST1 modulate the processive formation of IdoA blocks? nih.gov
Dermatan Sulfate Epimerase-like (DSEL/DS-epi2) DSELConverts GlcA to IdoA, predominantly in the brain. mdpi.comnih.govWhat are the specific functional differences between DSE and DSEL? What is the function of its putative C-terminal sulfotransferase domain? mdpi.com
Dermatan 4-O-Sulfotransferase 1 (D4ST1) CHST14Transfers sulfate to the C4 position of GalNAc adjacent to IdoA. mdpi.commdpi.comHow does this enzyme's activity influence the epimerization process? What other factors regulate its strict substrate specificity? mdpi.com
Uronosyl 2-O-Sulfotransferase (UST) USTTransfers sulfate to the C2 position of IdoA residues. mdpi.commdpi.comWhat determines the extent and patterning of 2-O-sulfation along the DS chain? How does 2-O-sulfation cooperate with 4-O-sulfation to create specific protein binding sites?

Defining the "Sulfation Code" for Specific Protein Interactions

The specific pattern of sulfate groups along the dermatan sulfate chain, often referred to as the "sulfation code," is a critical determinant of its biological activity. mdpi.comresearchgate.net This code dictates the specificity of interactions with a wide range of proteins, including growth factors, cytokines, and enzymes. oup.comnih.gov For example, a specific hexasaccharide sequence containing 2-O-sulfated IdoA and 4-O-sulfated GalNAc is known to be the high-affinity binding site for heparin cofactor II, a key interaction for DS's anticoagulant activity. nih.govoup.com

However, the sulfation patterns required for the vast majority of DS-protein interactions are still unknown. A major goal for future research is to systematically decipher this code. This will require the generation of a library of structurally defined DS oligosaccharides with varying sulfation patterns to probe interactions with different proteins. Understanding this code will not only clarify the molecular basis of DS function but also enable the design of synthetic DS mimetics with targeted therapeutic activities. researchgate.net

Understanding Hybrid Chondroitin (B13769445) Sulfate-Dermatan Sulfate Chains and Their Functions

Dermatan sulfate is biosynthetically derived from chondroitin sulfate (CS), and the two structures often coexist within a single polysaccharide chain, forming CS/DS hybrids. frontiersin.org These hybrid structures, containing both GlcA and IdoA, add another layer of complexity and functional diversity. nih.gov The ratio and distribution of CS and DS domains within a single chain can vary significantly between tissues and during development. mdpi.comnih.gov

The precise biological functions of these hybrid chains are largely unexplored. It is hypothesized that the arrangement of CS and DS blocks may create unique protein binding sites that are not present in homogenous polymers. For instance, CS/DS hybrid chains from embryonic brain have been shown to possess neuritogenic activity that is dependent on their IdoA content. nih.gov Future research needs to focus on the isolation and structural characterization of these hybrid chains from different biological sources. Elucidating how the interplay between CS and DS domains within a single molecule dictates its biological activity is a key challenge.

Exploring Novel Biological Functions Beyond Established Roles

The roles of dermatan sulfate in coagulation, wound repair, cardiovascular disease, and extracellular matrix organization are relatively well-established. researchgate.netoup.com However, emerging evidence suggests that DS is involved in a much broader range of physiological and pathological processes. mdpi.comnih.gov For example, DS has been implicated in tumorigenesis, infection by pathogens, and neuronal development and regeneration. nih.govoup.com

Future investigations should aim to systematically explore these novel functions. This includes identifying new DS-binding proteins and elucidating the downstream signaling pathways they modulate. Studies using animal models with genetic deficiencies in DS biosynthetic enzymes have revealed unexpected phenotypes, such as myopathy and impaired self-renewal of neural stem cells, pointing to previously unknown roles for DS. mdpi.comnih.gov A comprehensive understanding of the full spectrum of DS bioactivity is essential for appreciating its importance in human health and disease.

Advancements in High-Resolution Structural Determination and Computational Prediction

A major bottleneck in understanding dermatan sulfate function is the difficulty in determining its precise structure due to its inherent heterogeneity. mdpi.com Traditional analytical methods often provide only an average composition. To decipher the sulfation code and understand the structure of hybrid chains, more powerful analytical techniques are required.

Future progress will likely depend on the application and further development of advanced techniques such as high-resolution mass spectrometry, capillary electrophoresis, and specialized nuclear magnetic resonance (NMR) spectroscopy. mdpi.com These methods, combined with enzymatic or chemical degradation strategies, can provide detailed sequence information for DS oligosaccharides. frontiersin.org In parallel, computational modeling and molecular dynamics simulations are becoming increasingly valuable for predicting the three-dimensional structures of DS and its complexes with proteins. researchgate.netacs.org Integrating these computational approaches with experimental data will be crucial for building accurate models of DS-protein interactions and understanding how structure dictates function.

Development of Specific Modulators of Dermatan Sulfate Biosynthesis and Interaction for Research Tools

To probe the specific functions of dermatan sulfate in complex biological systems, it is essential to have tools that can selectively modulate its biosynthesis or block its interactions with specific proteins. Currently, there is a lack of specific small molecule inhibitors or activators for the key enzymes in the DS biosynthetic pathway, such as the epimerases and sulfotransferases.

A significant future research direction is the development of such specific modulators. These molecules would serve as invaluable research tools to investigate the consequences of altering DS structure in cell culture and animal models. For example, a specific inhibitor of D4ST1 could be used to study the roles of 4-O-sulfation in various biological processes without affecting other aspects of glycosaminoglycan synthesis. Furthermore, the development of specific antagonists that block the interaction of DS with a particular protein partner would allow for the dissection of its function in a targeted manner. These tools will be critical for validating DS and its interacting proteins as potential therapeutic targets.

Q & A

Q. How can researchers optimize in vitro assays to mimic the physiological complexity of dermatan sulfate’s interactions in the ECM?

  • Methodological Answer : Use 3D co-culture systems (e.g., fibroblasts + endothelial cells) with tunable GAG-containing hydrogels. Incorporate dynamic flow conditions (e.g., microfluidic devices) to simulate shear stress and diffusion gradients .

Q. What validation strategies are critical when extrapolating dermatan sulfate’s therapeutic effects from animal models to humans?

  • Methodological Answer : Compare sulfation patterns across species via disaccharide analysis. Use humanized mouse models (e.g., expressing human sulfotransferases) and validate findings with human tissue biopsies or organ-on-chip systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.